Azo-Resveratrol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZQUPWHMPXTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Azo-Resveratrol: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Azo-Resveratrol, a synthetic analog of the natural polyphenol resveratrol. By replacing the central carbon-carbon double bond of resveratrol with an azo linkage (N=N), researchers have created a novel molecule with distinct chemical properties and biological activities. This guide covers its chemical structure, synthesis protocols, quantitative biological data, and potential signaling pathway interactions.
Chemical Structure of this compound
This compound, systematically named 5-[(1E)-2-(4-hydroxyphenyl)diazenyl]-1,3-benzenediol, is a bio-isosteric analog of resveratrol.[1][2][3][4][5] The introduction of the azo group as a replacement for the olefinic linker alters the molecule's planarity and electronic characteristics, which can influence its pharmacological profile.[6]
Chemical Properties:
Caption: Chemical structure of this compound.
Quantitative Data Summary
This compound has been evaluated for its biological activities, most notably as an enzyme inhibitor. The following table summarizes its reported inhibitory concentration.
| Biological Target | Metric | Value (μM) | Reference(s) |
| Mushroom Tyrosinase | IC₅₀ | 36.28 ± 0.72 | [6][7][8] |
Experimental Protocols
A. Synthesis of this compound
The synthesis of this compound is a multi-step process that fundamentally differs from the synthetic routes for stilbenes.[2] The core methodology involves the formation of an azo bridge between two aromatic rings.
General Protocol:
-
Preparation of the Diazonium Salt: An aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt.
-
Diazo-Coupling Reaction: The prepared diazonium salt is then reacted with an electron-rich aromatic compound (in this case, a phenol derivative).[2][9] The diazonium salt acts as an electrophile, and the coupling reaction typically occurs at the para position of the phenol due to steric and electronic factors.
-
Purification: The crude product is purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure this compound.[9]
One specific method cited in the literature for the synthesis of this compound and its derivatives involves a modified Curtius rearrangement and diazotization, followed by coupling reactions with various phenolic analogs.[7][8][9]
Caption: Workflow for the synthesis of this compound.
B. Mushroom Tyrosinase Inhibition Assay
The inhibitory effect of this compound on tyrosinase activity is a key measure of its potential as a skin-lightening or anti-melanogenic agent.
General Protocol:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). L-DOPA is typically used as the substrate.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound for a defined period at a specific temperature (e.g., 25 °C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of a control reaction without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
Potential Signaling Pathway Interactions
While the specific signaling pathways directly modulated by this compound are still under investigation, the extensive research on its parent compound, resveratrol, provides a strong basis for hypothesized mechanisms of action. Resveratrol is known to interact with numerous cellular signaling pathways implicated in inflammation, cancer progression, and metabolic regulation.[10][11] Given the bio-isosteric relationship between resveratrol and this compound, it is plausible that they share some common molecular targets and pathways.
One of the critical pathways influenced by resveratrol is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. Downregulation of this pathway is a key mechanism for the pro-apoptotic effects of resveratrol in cancer cells.[12]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1393556-48-3 | Benchchem [benchchem.com]
- 7. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 12. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Azo-Resveratrol: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by factors such as metabolic instability and suboptimal bioavailability. This has spurred the development of synthetic analogs designed to overcome these limitations while retaining or enhancing biological activity. Azo-Resveratrol, a bio-isosteric analog of resveratrol where the central ethylene bridge is replaced by an azo group (-N=N-), represents a promising class of such derivatives. This technical guide provides an in-depth overview of the synthesis, and known biological activities of this compound, with a focus on its tyrosinase inhibitory, antifungal, and antioxidant properties. While direct evidence for its anticancer and broad-spectrum antimicrobial activities is still emerging, this guide will also discuss the known effects of closely related azo-stilbene compounds to provide a comprehensive perspective for future research and drug development.
Synthesis of this compound
The synthesis of this compound, chemically known as (E)-4-((3,5-dihydroxyphenyl)diazenyl)phenol, is typically achieved through a two-step process involving the formation of a diazonium salt followed by a diazo coupling reaction.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of the Diazonium Salt
-
An aromatic primary amine, such as p-aminophenol, is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (NaNO2) in water is then added dropwise to the cooled amine solution while maintaining the low temperature.
-
The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt. The instability of the diazonium salt necessitates its immediate use in the subsequent coupling reaction.[2]
Step 2: Diazo-Coupling Reaction
-
A solution of the coupling agent, in this case, resorcinol (1,3-dihydroxybenzene), is prepared in an alkaline medium, such as a sodium hydroxide solution, and cooled to 0-5°C.
-
The freshly prepared diazonium salt solution is then slowly added to the resorcinol solution with vigorous stirring, while maintaining the low temperature and alkaline pH.
-
The reaction mixture is stirred for a specified period, during which the azo-coupled product, this compound, precipitates out of the solution.
-
The resulting precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
-
Further purification can be achieved through recrystallization from an appropriate solvent to yield the pure this compound.[3]
Biological Activities of this compound
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. This compound has demonstrated potent inhibitory activity against mushroom tyrosinase.
Quantitative Data
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | Mushroom Tyrosinase | 36.28 ± 0.72 | [4][5] |
| Resveratrol | Mushroom Tyrosinase | comparable to this compound | [4][5] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [6]
-
Preparation of Solutions:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).
-
This compound solutions at various concentrations in a suitable solvent (e.g., DMSO).
-
Kojic acid solution as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of phosphate buffer, the tyrosinase solution, and the test compound solution (this compound or control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antifungal Activity
Studies on specific this compound antifungal activity are limited; however, research on related azo-stilbene compounds suggests potential in this area. One study investigated two series of azo-stilbenes (AZO-ST 10 and AZO-ST 11) for their in vitro antifungal activities against seven phytopathogenic fungi. The series AZO-ST 10, which more closely resembles the general structure of this compound, was found to be effective, with some compounds showing higher efficacy than the commercial fungicide hymexazol.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination [7][8][9]
-
Preparation of Inoculum:
-
A pure culture of the test fungus is grown on an appropriate agar medium.
-
A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of cells (CFU/mL).
-
-
Preparation of Test Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Each well of the microplate is inoculated with the prepared fungal suspension.
-
The microplate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay [11][12]
-
Preparation of Solutions:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
This compound solutions at various concentrations in methanol.
-
Ascorbic acid or Trolox solution as a positive control.
-
-
Assay Procedure:
-
A specific volume of the DPPH solution is added to each test tube or well of a microplate.
-
The this compound solution (or control) is then added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Data Analysis:
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates its reduction by the antioxidant.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
The EC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
-
Potential Anticancer and Antimicrobial Activities: A Look at Related Compounds
Direct and extensive research on the anticancer and broad-spectrum antimicrobial activities of this compound is currently limited. However, the broader classes of stilbene and azo derivatives have been investigated for these properties, providing a basis for future studies on this compound.
Anticancer Activity of Stilbene and Azo Derivatives
Numerous synthetic stilbene derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[13][14] Similarly, various azo compounds have been reported to possess anticancer properties.[15][16] These findings suggest that this compound, as a hybrid of these two structural motifs, is a promising candidate for anticancer drug development.
Experimental Protocol: MTT Assay for Cytotoxicity [6][17]
-
Cell Culture:
-
Cancer cells of interest are cultured in an appropriate medium and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Control wells with untreated cells and a vehicle control are included.
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a few hours.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Antimicrobial Activity of Stilbene and Azo Derivatives
Stilbene derivatives are known to exhibit antimicrobial properties against a range of bacteria and fungi.[18][19][20] Azo compounds have also been widely studied for their antimicrobial activities.[11][21] The combination of these pharmacophores in this compound suggests its potential as a novel antimicrobial agent.
Experimental Protocol: Zone of Inhibition (Disk Diffusion) Assay
-
Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared.
-
-
Inoculation of Agar Plates:
-
The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.
-
-
Application of Test Compound:
-
Sterile filter paper discs are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar.
-
A disc impregnated with the solvent is used as a negative control, and a disc with a standard antibiotic is used as a positive control.
-
-
Incubation and Measurement:
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
-
Signaling Pathways: Insights from Resveratrol
While specific signaling pathways modulated by this compound are yet to be fully elucidated, the well-documented mechanisms of its parent compound, resveratrol, offer valuable insights. Resveratrol is known to interact with numerous cellular signaling pathways involved in cancer progression, including the NF-κB and MAPK pathways.[7][19][22][23][24] As a bio-isostere, this compound may share some of these targets, a hypothesis that warrants further investigation.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation, immunity, and cancer. Resveratrol has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.
References
- 1. Characterization of Cell Death Induced by Imine Analogs of Trans-Resveratrol: Induction of Mitochondrial Dysfunction and Overproduction of Reactive Oxygen Species Leading to, or Not, Apoptosis without the Increase in the S-Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[(3,5-Dimethoxyphenyl)diazenyl]phenol | C14H14N2O3 | CID 136166152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrevlett.com [chemrevlett.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. researchgate.net [researchgate.net]
- 19. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxic and Antioxidant Activities of Imine Analogs of Trans-Resveratrol towards Murine Neuronal N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Azo-Resveratrol as a Tyrosinase Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial, rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-whitening agents for cosmetic applications and therapeutic agents for hyperpigmentation.[2]
Resveratrol, a natural stilbenoid, is a well-known tyrosinase inhibitor, but its application can be limited by factors like chemical instability.[3][4] This has spurred the development of more stable and potent derivatives. Azo-resveratrol, a synthetic analog where the stilbene double bond is replaced by an azo group (-N=N-), has emerged as a promising candidate.[5][6][7] This guide provides an in-depth technical overview of this compound's efficacy as a tyrosinase inhibitor, detailing its quantitative inhibitory data, the experimental protocols used for its evaluation, and its mechanism of action.
Quantitative Data: Tyrosinase Inhibitory Activity
The inhibitory potential of this compound and its analogs has been quantified primarily through in vitro assays using mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for comparison.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Percent Inhibition (%) | Notes |
| This compound | Mushroom Tyrosinase | 36.28 ± 0.72[5][8][9][10] | 72.75% at 50 µM[5][9][10] | Potency is comparable to resveratrol.[5][10] |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Mushroom Tyrosinase | 17.85[11][12] | - | A novel this compound analog showing higher potency.[11][12] |
| Resveratrol (for comparison) | Mushroom Tyrosinase | ~59.80[7] | - | Known natural tyrosinase inhibitor.[5] |
| Kojic Acid (for comparison) | Mushroom Tyrosinase | 49.08[11][12] | - | A well-established, representative tyrosinase inhibitor.[11] |
Mechanism of Action and Signaling Pathways
Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and then to dopaquinone, which is a precursor for melanin synthesis. This compound and its analogs inhibit this enzymatic activity, thereby reducing the production of melanin. Kinetic studies on related analogs suggest a competitive mode of inhibition, where the inhibitor likely binds to the active site of the enzyme, competing with the substrate.[11][12]
The diagram below illustrates the melanin biosynthesis pathway and the point of inhibition by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Resveratrol Derivatives as Melanogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol | MDPI [mdpi.com]
- 7. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Azo-Resveratrol: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antioxidant properties of Azo-Resveratrol, a synthetic derivative of the well-studied polyphenol, Resveratrol. While direct experimental data on this compound's antioxidant capacity is limited, this document synthesizes the available theoretical information and leverages the extensive research on its parent compound, Resveratrol, to provide a comprehensive overview of its potential mechanisms of action. This guide details standardized experimental protocols for assessing antioxidant activity and outlines the key signaling pathways likely modulated by this compound in combating oxidative stress. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It is renowned for its numerous biological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. However, the therapeutic application of Resveratrol is often limited by its rapid metabolism and low bioavailability.[1] This has spurred the development of synthetic analogs, such as this compound, with the aim of improving its pharmacological profile.
This compound is a structural analog of Resveratrol where the central carbon-carbon double bond is replaced by an azo group (-N=N-). This modification can significantly alter the molecule's stereochemistry, electronic properties, and, consequently, its biological activity. While research on this compound is still in its nascent stages, its structural similarity to Resveratrol suggests it may possess comparable or even enhanced antioxidant properties.
This guide will delve into the theoretical antioxidant capacity of this compound, provide detailed methodologies for its evaluation, and explore the potential signaling pathways involved in its antioxidant action, based on the well-established mechanisms of Resveratrol.
Synthesis of this compound
The synthesis of azo-stilbenes, including this compound, typically involves a multi-step process. A common method is the preparation of a diazonium salt from an aromatic primary amine, followed by a diazo-coupling reaction with a phenolic compound. For instance, ten different azo compounds, including this compound, were synthesized using a modified Curtius rearrangement and diazotization, followed by coupling reactions with various phenolic analogs.
Antioxidant Capacity of this compound: Quantitative Data
Direct experimental data quantifying the antioxidant activity of this compound through standard assays such as DPPH or ABTS is not extensively available in the current literature. However, a comparative theoretical study has suggested that both E- and Z-isomers of Resveratrol can promote redox-related pathways to exert antioxidant effects.[2] It is plausible that this compound shares these characteristics.
For context, the table below presents the IC50 value for a related biological activity of this compound, tyrosinase inhibition, which indicates its potential for potent biological interactions.
Table 1: Biological Activity of this compound
| Compound | Assay | IC50 (µM) | Source |
| This compound | Mushroom Tyrosinase Inhibition | 36.28 ± 0.72 | (Song et al., 2012) |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research into the antioxidant properties of this compound, this section provides detailed protocols for three standard antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage of inhibition against the sample concentration.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[5][6]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[7][8]
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Reaction: In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9][10]
Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS) generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.[11][12]
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.
-
Cell Treatment: Wash the cells with phosphate-buffered saline (PBS). Treat the cells with the DCFH-DA probe and various concentrations of this compound for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells again to remove the probe and compound from the media. Add the AAPH free radical initiator to induce cellular oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with an excitation of 485 nm and an emission of 538 nm.
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.
Potential Signaling Pathways Modulated by this compound
Based on the extensive research on Resveratrol, this compound is likely to exert its antioxidant effects through the modulation of key cellular signaling pathways that regulate the cellular response to oxidative stress.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13]
Proposed Mechanism for this compound:
It is hypothesized that this compound, similar to Resveratrol, can induce the dissociation of Nrf2 from Keap1.[13][15] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[15][16]
Proposed Nrf2 Signaling Pathway Activation by this compound
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes in response to extracellular stimuli, including oxidative stress.[17] Chronic activation of JNK and p38 pathways is often associated with pro-apoptotic and pro-inflammatory responses.
Proposed Mechanism for this compound:
Resveratrol has been shown to inhibit the activation of p38 and JNK pathways induced by oxidative stress.[18][19] It is plausible that this compound exerts a similar protective effect by suppressing the phosphorylation of these MAPKs. By inhibiting the JNK and p38 pathways, this compound could potentially mitigate oxidative stress-induced apoptosis and inflammation. Some studies also suggest that Resveratrol's antioxidant effects can be mediated through the PI3K/Akt pathway, which can in turn modulate MAPK signaling.[20][21]
Proposed MAPK Signaling Pathway Modulation by this compound
Conclusion and Future Directions
This compound represents a promising synthetic analog of Resveratrol with potential as a potent antioxidant. While direct experimental evidence of its antioxidant capacity is currently limited, its structural similarity to Resveratrol provides a strong rationale for its investigation. This technical guide has provided a comprehensive overview of the theoretical basis for its antioxidant properties, detailed experimental protocols for its evaluation, and a plausible mechanistic framework based on the modulation of the Nrf2 and MAPK signaling pathways.
Future research should focus on:
-
Quantitative assessment of this compound's antioxidant activity using the standardized assays outlined in this guide to determine its IC50 and TEAC values.
-
Cell-based assays to confirm its ability to mitigate intracellular oxidative stress and to elucidate the specific signaling pathways involved.
-
In vivo studies to evaluate its bioavailability, pharmacokinetics, and efficacy in animal models of diseases associated with oxidative stress.
The insights and methodologies presented in this guide are intended to catalyze further research and development of this compound as a potential therapeutic agent for a range of oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zen-bio.com [zen-bio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. ruidera.uclm.es [ruidera.uclm.es]
- 14. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Azo-Resveratrol: A Potential Novel Anti-inflammatory Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects[1][2]. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism[2]. This has spurred the development of resveratrol analogs, such as Azo-Resveratrol, with the aim of improving its therapeutic potential. This compound is a synthetic analog where the central carbon-carbon double bond of resveratrol is replaced by an azo group (N=N)[3]. This modification may alter the molecule's physicochemical properties, potentially leading to enhanced stability and bioavailability, while retaining the anti-inflammatory bioactivity associated with the stilbene scaffold. This technical guide provides a comprehensive overview of the putative anti-inflammatory effects of this compound, primarily by extrapolating from the well-established mechanisms of its parent compound, resveratrol. While direct experimental evidence for this compound's anti-inflammatory properties is currently limited, the structural similarity and preliminary findings on other azo-stilbene derivatives suggest its potential as a promising therapeutic candidate.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of resveratrol are multi-faceted, involving the modulation of key signaling pathways and enzymes that are central to the inflammatory response. It is hypothesized that this compound may share these mechanisms of action.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[4][5]. Resveratrol has been shown to inhibit NF-κB activation through multiple mechanisms, including the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB subunits[4]. By inhibiting NF-κB, resveratrol effectively dampens the inflammatory cascade. It is plausible that this compound, by mimicking the overall structure of resveratrol, can also interact with components of the NF-κB signaling pathway to exert its anti-inflammatory effects.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Resveratrol has been demonstrated to interfere with MAPK signaling, thereby reducing the production of pro-inflammatory mediators[4]. The structural integrity of the stilbene backbone is thought to be important for this activity, suggesting that this compound could also modulate MAPK pathways to control inflammation.
Inhibition of Pro-inflammatory Enzymes
Resveratrol is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively – potent mediators of inflammation[6]. The inhibitory effect of resveratrol on these enzymes contributes significantly to its anti-inflammatory profile. The ability of this compound to adopt a similar three-dimensional conformation to resveratrol suggests that it may also bind to and inhibit the activity of COX and LOX enzymes.
Preclinical Evidence (Based on Resveratrol)
Numerous in vitro and in vivo studies have demonstrated the anti-inflammatory effects of resveratrol in various models of inflammation. A significant body of evidence exists for its efficacy in models of inflammatory bowel disease (IBD).
In Vitro Studies
| Cell Line | Inflammatory Stimulus | Resveratrol Concentration | Observed Effects | Reference |
| Human monocyte cell line (THP-1) | Lipopolysaccharide (LPS) | Not specified | Reduced concentrations of IL-6 and TNF-α | [2] |
| Human mast cell line | Not specified | Not specified | Reduced expression of pro-inflammatory cytokines | [7] |
| Adipocyte cell lines | TNF-α | Not specified | Inhibited TNF-α-activated NF-κB signaling | [7] |
In Vivo Studies
| Animal Model | Disease Model | Resveratrol Dosage | Key Findings | Reference |
| Rat | Crohn's disease | Not specified | Reduced levels of IL-1β, IL-6, TNF-α, and TGF-β1 | [7] |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 5% in diet | Downregulation of aminopeptidase, IL-1β, and TNF-α | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of the anti-inflammatory properties of novel compounds like this compound. The following are representative protocols based on those used to study resveratrol.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant as an indicator of nitric oxide (NO) production using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of this compound.
In Vivo Anti-inflammatory Assay: DSS-Induced Colitis in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.
-
Treatment: Administer this compound (e.g., 10, 50, 100 mg/kg) orally once daily from day 0 to day 7. A vehicle control group and a DSS-only group should be included.
-
Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Tissue Collection: On day 8, euthanize the mice and collect the colon. Measure the colon length.
-
Histological Analysis: Fix a portion of the distal colon in 10% buffered formalin for histological examination (H&E staining) to assess tissue damage and inflammation.
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
Future Directions and Conclusion
While the anti-inflammatory potential of this compound is largely inferred from the extensive research on its parent compound, the available information provides a strong rationale for its investigation as a novel therapeutic agent. Future research should focus on direct, head-to-head comparative studies of this compound and resveratrol to ascertain if the structural modification translates to improved efficacy and pharmacokinetic properties. A comprehensive evaluation of its effects on the key inflammatory pathways, including NF-κB and MAPK, is warranted. Furthermore, assessing its efficacy in various preclinical models of inflammatory diseases will be crucial to determine its therapeutic potential.
References
- 1. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Anticancer Potential of Azo-Resveratrol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer potential of azo-resveratrol analogs. Azo-resveratrols are a class of compounds structurally related to resveratrol, a naturally occurring polyphenol with known anti-cancer properties. The replacement of the ethylene bridge in resveratrol with an azo (-N=N-) group offers a novel scaffold for developing potent and selective anticancer agents. This document summarizes the available quantitative data on their bioactivity, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Quantitative Bioactivity Data
The introduction of an azo bridge into the resveratrol scaffold has been explored as a strategy to enhance its anticancer properties. While comprehensive studies on a wide range of this compound analogs are still emerging, preliminary data and studies on related aza-stilbenes suggest that these modifications can lead to potent cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data for representative aza- and azo-stilbene derivatives to provide a comparative perspective.
Table 1: Cytotoxicity of Aza-Stilbene Analogs Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AZA-ST 3b | - | 0.99 ± 0.06 (antiradical activity) | [1] |
| AZA-ST 8a | HepG2 | ~1.2 (relative to Resveratrol) | [1] |
| AZA-ST 8b | HepG2 | ~1.4 (relative to Resveratrol) | [1] |
| Resveratrol | HepG2 | 16.94 ± 0.73 | [1] |
Note: Data for direct this compound analogs' cytotoxicity against cancer cell lines is limited in the reviewed literature. The data for aza-stilbenes is presented to highlight the potential of nitrogen-containing stilbene analogs.
Table 2: Tyrosinase Inhibitory Activity of this compound Analogs
| Compound ID | Enzyme | IC50 (µM) | Reference |
| This compound (12a) | Mushroom Tyrosinase | Potent Inhibition | [1] |
| Azo-Pterostilbene (12b) | Mushroom Tyrosinase | Potent Inhibition | [1] |
| AZA-ST 13b | Mushroom Tyrosinase | 17.85 | [1] |
| Kojic Acid | Mushroom Tyrosinase | 49.08 | [1] |
| Resveratrol | Mushroom Tyrosinase | 59.80 | [1] |
Note: While not a direct measure of anticancer activity, tyrosinase inhibition can be relevant in melanoma research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the anticancer potential of this compound analogs.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[2]
-
Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water. Remove excess water by gently tapping the plates on absorbent paper and allow them to air-dry completely at room temperature.[3]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[2] Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10-20 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[2]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis by utilizing the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and the loss of membrane integrity (detected by propidium iodide, PI).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound analogs for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) of a cell population following treatment with a test compound.[7][8][9]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[7]
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: The DNA content is proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.[8]
Western Blot Analysis for Caspase Activation and Autophagy Markers
Western blotting is used to detect specific proteins in a sample, providing insights into signaling pathways. For anticancer studies, key proteins to analyze include activated (cleaved) caspases (e.g., caspase-3, -8, -9) as markers of apoptosis, and Beclin-1 and LC3-II as markers of autophagy.[10][11][12][13][14][15]
Materials:
-
Cell culture dishes
-
This compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Beclin-1, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound analogs. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow for their anticancer evaluation.
Signaling Pathways
Caption: Proposed apoptotic signaling pathways induced by this compound analogs.
Caption: Proposed autophagy induction pathway by this compound analogs.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer potential.
Conclusion and Future Directions
This compound analogs represent a promising class of compounds for the development of novel anticancer agents. The available data, primarily from related aza-stilbene derivatives, suggest that the introduction of a nitrogen-containing bridge can enhance the cytotoxic and pro-apoptotic activities of the parent resveratrol molecule. Key mechanisms of action appear to involve the induction of apoptosis and autophagy.
Future research should focus on the systematic synthesis and evaluation of a broader library of this compound analogs to establish clear structure-activity relationships. Comprehensive in vitro studies across a diverse panel of cancer cell lines are needed to identify lead compounds with high potency and selectivity. Subsequent mechanistic studies should further elucidate the specific signaling pathways modulated by these analogs. Promising candidates should then be advanced to in vivo animal models to assess their efficacy and safety profiles, with the ultimate goal of translating these findings into novel cancer therapeutics.
References
- 1. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Aza-resveratrol analogs: synthesis, characterization and anticancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Azo-Resveratrol vs. Resveratrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the basic properties of Azo-Resveratrol and its parent compound, Resveratrol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their chemical structures, physicochemical properties, and biological activities. This guide includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of key processes and pathways to facilitate a deeper understanding of these two compounds.
Core Properties: A Comparative Overview
Resveratrol, a naturally occurring stilbenoid, has been extensively studied for its potential health benefits. This compound is a synthetic analog in which the carbon-carbon double bond of the stilbene backbone is replaced by an azo (N=N) group. This modification has been explored to potentially enhance the physicochemical and biological properties of the parent compound.[1][2]
Chemical Structure
The fundamental difference between Resveratrol and this compound lies in the linkage between their two aromatic rings.
Resveratrol: Features an ethylene bridge. This compound: Possesses a diazene (azo) bridge.
| Feature | Resveratrol | This compound |
| IUPAC Name | (E)-5-(4-hydroxystyryl)benzene-1,3-diol | 5-((E)-(4-hydroxyphenyl)diazenyl)benzene-1,3-diol[3] |
| Chemical Formula | C₁₄H₁₂O₃ | C₁₂H₁₀N₂O₃[4] |
| Molecular Weight | 228.24 g/mol | 230.22 g/mol [4] |
| CAS Number | 501-36-0 | 1393556-48-3[3] |
Physicochemical Properties
A direct comparison of the physicochemical properties is crucial for understanding their potential as therapeutic agents. While extensive data is available for Resveratrol, quantitative data for this compound is limited in the current literature.
| Property | Resveratrol | This compound |
| Appearance | White to off-white crystalline powder | Red dark powder[5] |
| Solubility | Water: Poorly soluble (~3 mg/100mL)[6]. Organic Solvents: Soluble in ethanol (~65 mg/mL), DMSO, and DMF[6]. | Data not available. Azo-stilbene derivatives are often synthesized to improve water solubility over their stilbene counterparts, but specific values for this compound are not published.[7] |
| Stability | pH: Stable in acidic conditions, but degrades exponentially above pH 6.8[8][9]. Light: Sensitive to UV light, which can induce isomerization from the trans- to the cis- form. Temperature: Stable at room temperature in solid form, but degrades at higher temperatures in solution[9]. | Data not available. |
| Bioavailability | Low (<1%) due to rapid and extensive metabolism in the intestine and liver.[10] | Data not available. The isosteric replacement of the C=C bond with an N=N bond is a strategy that can be employed to alter pharmacokinetic properties, but in vivo studies are lacking.[7] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a diazotization and coupling reaction. The following protocol is based on the synthesis described in the literature.[4][5]
Materials:
-
4-aminophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware and equipment (beakers, flasks, stirring plates, filtration apparatus)
Procedure:
-
Diazotization: Dissolve 4-aminophenol in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the 4-aminophenol solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a color change.
-
Coupling Reaction: In a separate beaker, dissolve resorcinol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the resorcinol solution with vigorous stirring, while keeping the temperature below 5°C.
-
A colored precipitate of this compound will form. Continue stirring for a specified period to ensure the completion of the reaction.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from an appropriate solvent to yield the final this compound product.
Mushroom Tyrosinase Inhibition Assay
This assay is commonly used to evaluate the inhibitory effect of compounds on the enzyme tyrosinase, which is involved in melanin production.[11][12][13][14]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (Resveratrol, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the mushroom tyrosinase solution to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the solution at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals for a defined period. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Biological Activity and Signaling Pathways
Resveratrol
Resveratrol is known to modulate a multitude of signaling pathways, contributing to its diverse biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[15][16][17][18]
Key Signaling Pathways Modulated by Resveratrol:
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular regulation, including metabolism, stress resistance, and aging.
-
AMPK Activation: It can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
PI3K/Akt/mTOR Pathway Inhibition: Resveratrol has been shown to inhibit this critical pathway involved in cell growth, proliferation, and survival.[16]
-
NF-κB Inhibition: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.
-
Nrf2 Activation: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[19]
This compound
The biological activity of this compound has been less extensively studied. The primary reported activity is its potent inhibition of mushroom tyrosinase.
-
Tyrosinase Inhibition: this compound has demonstrated significant inhibitory activity against mushroom tyrosinase, with a reported IC₅₀ value of 36.28 ± 0.72 μM. This is comparable to the inhibitory activity of Resveratrol itself.[4] The study suggests that the 4-hydroxyphenyl moiety is essential for this high inhibitory activity.[4]
The broader effects of this compound on other cellular signaling pathways have not yet been elucidated in the scientific literature. It is plausible that the azo substitution could alter its interaction with the targets of Resveratrol, but further research is needed to confirm this. The metabolism of azo compounds by gut microbiota can lead to the formation of aromatic amines, which may have distinct biological activities.[20]
Conclusion
Resveratrol has been a subject of intense research, leading to a wealth of information about its properties and biological activities. However, its therapeutic potential is hampered by its low bioavailability. This compound represents a synthetic analog designed with the potential to overcome some of these limitations. While current data on this compound is sparse, particularly concerning its physicochemical properties and broader signaling effects, its potent tyrosinase inhibitory activity suggests it may have applications in areas such as dermatology and cosmetics.
This guide highlights the significant knowledge gaps that exist for this compound. Further studies are warranted to fully characterize its solubility, stability, bioavailability, and to explore its effects on various cellular signaling pathways. Such research will be crucial in determining whether this compound or similar analogs can offer therapeutic advantages over the naturally occurring Resveratrol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20130023590A1 - Aqueous compositions comprising resveratrol and methods for making them - Google Patents [patents.google.com]
- 7. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 12. 3.9. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 13. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Azo-Resveratrol
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility and stability of Azo-Resveratrol is limited. This guide provides a comprehensive framework based on the well-documented physicochemical properties of its parent compound, trans-resveratrol. The experimental protocols and expected behaviors detailed herein are intended to serve as a robust starting point for the investigation of this compound.
Introduction to this compound
This compound, or 5-[(1E)-2-(4-hydroxyphenyl)diazenyl]-1,3-benzenediol, is a synthetic bio-isostere of trans-resveratrol.[1][2] In this analog, the central carbon-carbon double bond (stilbene) of resveratrol is replaced by a nitrogen-nitrogen double bond (azobenzene).[3][4] This modification can alter the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and physicochemical characteristics.[5]
Initial research has highlighted this compound's potential as a potent mushroom tyrosinase inhibitor, with an IC₅₀ value comparable to that of resveratrol, making it a compound of interest for applications in cosmetics and medicine.[6][7] However, like resveratrol, its therapeutic potential is intrinsically linked to its solubility and stability, which govern its bioavailability and formulation feasibility.[5][8] This document outlines the critical solubility and stability considerations for this compound, drawing parallels from the extensive research on trans-resveratrol.
Synthesis of this compound
The synthesis of azo-stilbenes like this compound typically involves a multi-step process beginning with the preparation of a diazonium salt from an aromatic primary amine, followed by a diazo-coupling reaction with an aromatic compound.[3][9]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the literature for the synthesis of this compound and its derivatives.[6]
-
Preparation of Diazonium Salt:
-
Dissolve 4-aminophenol in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
-
Diazo-Coupling Reaction:
-
Separately, dissolve resorcinol (1,3-benzenediol) in a basic solution (e.g., NaOH).
-
Cool the resorcinol solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the resorcinol solution.
-
Maintain the temperature and basic pH during the reaction to facilitate the coupling.
-
-
Isolation and Purification:
-
Upon reaction completion, acidify the mixture to precipitate the this compound product.
-
Collect the precipitate by filtration.
-
Wash the product with cold water to remove residual salts.
-
Purify the crude product using techniques such as recrystallization or column chromatography to yield pure this compound.
-
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. While specific data for this compound is not available, the solubility of trans-resveratrol has been extensively studied and provides a valuable reference. Resveratrol is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low water solubility and high membrane permeability.[10]
Quantitative Data: Solubility of trans-Resveratrol
The solubility of trans-resveratrol in various common solvents is summarized below. It is practically insoluble in water but shows good solubility in organic solvents and certain non-ionic surfactants.[11][12][13]
| Solvent | Temperature | Solubility (mg/mL) | Mole Fraction (x 10⁻²) | Reference |
| Water | 25 °C | 0.05 | 0.0004 | [11] |
| Water | 37 °C | 0.05 | - | [14] |
| Ethanol | 25 °C | 87.98 | - | [11] |
| Ethanol | 25 °C | - | 13.92 | [15] |
| DMSO | Ambient | ~50 | - | [12] |
| DMF | Ambient | ~100 | - | [12] |
| PEG-400 | 25 °C | 373.85 | - | [11] |
| Propylene Glycol | 25 °C | 9.22 | 0.318 | [15] |
| Methanol | 25 °C | - | 7.91 | [15] |
| n-Propanol | 25 °C | - | 6.75 | [15] |
| n-Butanol | 25 °C | - | 5.86 | [15] |
| PBS (pH 7.2) | Ambient | ~0.1 | - | [12] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining equilibrium solubility, quantifiable by HPLC.[11][16]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled water bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved particles settle.
-
Separation: Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent (typically the mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.
Visualization: Solubility Determination Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Stability Profile
The stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. Key factors influencing stability include pH, temperature, and light.
pH-Dependent Stability
trans-Resveratrol exhibits significant pH-dependent stability. It is highly stable in acidic conditions (pH 1-6) but degrades rapidly in neutral and, particularly, alkaline environments.[16][17] The degradation in alkaline solutions is attributed to the deprotonation and subsequent oxidation of its phenolic hydroxyl groups.[16] This behavior is crucial for predicting stability in physiological environments (e.g., the gastrointestinal tract) and for developing oral dosage forms.
| pH | Temperature | Half-Life (t₁/₂) | Comments | Reference |
| < 6.0 | 37 °C | Very Stable (>200 days) | Minimal degradation observed. | [11] |
| 7.0 | 37 °C | ~8 days | Degradation follows first-order kinetics. | [16] |
| 8.0 | 37 °C | < 10 hours | Rapid degradation. | [14] |
| 9.0 | 37 °C | - | Maximum degradation rate observed. | [11][16] |
| 10.0 | 37 °C | < 5 minutes | Extremely rapid degradation. | [14] |
Experimental Protocol: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10) using standard USP buffer systems.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). Spike a small, known volume of the stock solution into each buffer to obtain a final concentration suitable for HPLC analysis, ensuring the organic solvent percentage is low (<1%) to avoid co-solvent effects.
-
Incubation: Incubate the buffered solutions in a constant-temperature bath (e.g., 37 °C), protected from light.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line (k) is the degradation rate constant. The half-life can be calculated as t₁/₂ = 0.693 / k.
Temperature and Light Stability
trans-Resveratrol is susceptible to both thermal degradation and photo-isomerization. Exposure to UV light causes the stable trans-isomer to convert to the less biologically active cis-isomer.[18] High temperatures can accelerate chemical degradation.[19] Stability testing should follow ICH guidelines, which define conditions for long-term (e.g., 25°C/60% RH), intermediate, and accelerated (e.g., 40°C/75% RH) studies.[20][21] Studies on solid crystalline resveratrol have shown it to be stable at 40°C/75% RH for at least 3 months.[20]
Plasma Stability
trans-Resveratrol is unstable in biological matrices. Studies show it degrades in human and rat plasma via a first-order process. This instability contributes to its rapid in-vivo clearance and low bioavailability.
-
Human Plasma (37 °C): Mean half-life of ~54 hours[11]
-
Rat Plasma (37 °C): Mean half-life of ~25 hours[11]
Analytical Methods for Quantification
A validated, stability-indicating analytical method is essential for accurate solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for the quantification of resveratrol and its analogs.[18][22][23]
| Parameter | Typical Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [24] |
| Mobile Phase | Isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.05% OPA, pH 2.8) and an organic modifier (e.g., Methanol or Acetonitrile). A common ratio is ~50:50 v/v. | [24] |
| Flow Rate | 0.8 - 1.0 mL/min | [18][24] |
| Detection | UV detector at ~306-320 nm | [18][24] |
| Injection Volume | 10 - 20 µL | [24] |
| Run Time | < 10 minutes | [18] |
Potential Signaling Pathways
Resveratrol is known to modulate numerous intracellular signaling pathways involved in cancer, inflammation, and metabolism. Given its structural similarity, this compound may target similar pathways. One of the key pathways inhibited by resveratrol is the PI3K/Akt/mTOR cascade, which is a central regulator of cell proliferation, survival, and growth.[25][26] Resveratrol has been shown to downregulate this pathway, contributing to its pro-apoptotic effects in cancer cells.[25]
Visualization: Resveratrol's Effect on the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Resveratrol.
Conclusion and Future Directions
This compound is a promising synthetic analog of resveratrol. While direct experimental data on its solubility and stability are pending, the extensive knowledge base for trans-resveratrol provides a strong predictive foundation.
-
Predicted Solubility: this compound is expected to have very low aqueous solubility and good solubility in organic solvents like ethanol and DMSO.
-
Predicted Stability: It is likely to be stable in acidic conditions but degrade rapidly in neutral to alkaline pH, and be sensitive to light.
Future work is essential to:
-
Experimentally Determine the solubility and degradation kinetics of this compound using the protocols outlined in this guide.
-
Develop Formulations, such as solid dispersions or nanodelivery systems, to enhance its solubility and protect it from degradation, thereby improving its potential bioavailability.[27][28][29]
-
Investigate its Biological Activity and confirm whether it modulates key signaling pathways, such as PI3K/Akt/mTOR, in a manner similar to resveratrol.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - ProQuest [proquest.com]
- 6. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Accelerated Stability Testing in Food Supplements Underestimates Shelf Life Prediction of Resveratrol with Super-Arrhenius Behavior [mdpi.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijper.org [ijper.org]
- 25. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ajphr.com [ajphr.com]
- 29. Recent Overview of Resveratrol’s Beneficial Effects and Its Nano-Delivery Systems [mdpi.com]
The Emergence of Azo-Resveratrol: A Bio-isosteric Approach to a Natural Phenom
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of Azo-Resveratrol
Introduction
In the relentless pursuit of novel therapeutic agents, the structural modification of well-characterized natural products remains a cornerstone of drug discovery. Resveratrol (trans-3,4′,5-trihydroxystilbene), a phytoalexin found in grapes and other plants, has garnered significant attention for its myriad of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its clinical utility is often hampered by poor bioavailability and rapid metabolism.[1][2][3] This has spurred the development of resveratrol analogs with improved pharmacological profiles. This compound emerges from this endeavor as a synthetic, bio-isosteric analog where the central ethene bridge (-C=C-) of resveratrol is replaced by an azo linkage (-N=N-).[1][2] This modification, while maintaining the overall stilbenoid scaffold, introduces subtle yet significant changes to the molecule's electronic and conformational properties, offering a unique avenue for therapeutic exploration. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its potential as a tyrosinase inhibitor.
Discovery and Rationale
The concept of bio-isosterism, where functional groups are replaced by others with similar physical or chemical properties, is a well-established strategy in medicinal chemistry to enhance a molecule's activity, selectivity, or pharmacokinetic properties.[1] The development of this compound is rooted in this principle, with the azo group serving as a bio-isostere for the vinyl group of resveratrol.[1][2] The rationale behind this substitution is to create a molecule that mimics the biological activity of resveratrol while potentially exhibiting improved stability and a distinct pharmacological profile. The symmetric nature of the N=N bond in this compound, similar to the C=C bond in resveratrol, does not induce a significant electronic imbalance on the aromatic rings, thereby preserving the core structural features believed to be essential for its biological activity.[1]
Quantitative Data Summary
The primary biological activity reported for this compound is its potent inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis.[4][5][6] The following table summarizes the key quantitative data available for this compound in comparison to its parent compound, resveratrol.
| Compound | Target | Assay | IC50 Value (μM) | Reference |
| This compound | Mushroom Tyrosinase | Enzymatic Inhibition Assay | 36.28 ± 0.72 | [4][7][8] |
| Resveratrol | Mushroom Tyrosinase | Enzymatic Inhibition Assay | Comparable to this compound | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a diazonium salt from an aromatic primary amine, followed by a diazo-coupling reaction with a phenolic compound.[1][6] One reported method also alludes to a modified Curtius rearrangement in the synthesis of a series of azo compounds, including this compound.[4][6]
Materials:
-
An appropriate aromatic primary amine (e.g., 4-aminophenol)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Resorcinol (1,3-dihydroxybenzene)
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Diazotization:
-
Dissolve the aromatic primary amine in an aqueous solution of hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is indicated by a color change.
-
The reaction is typically complete within 15-30 minutes.
-
-
Diazo-Coupling:
-
In a separate flask, dissolve resorcinol in an aqueous solution of sodium hydroxide, and cool the mixture in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the resorcinol solution with constant stirring.
-
Maintain the reaction mixture at a low temperature (0-5 °C) to ensure efficient coupling.
-
The coupling reaction is usually evident by the formation of a colored precipitate (this compound).
-
Allow the reaction to proceed for a few hours to ensure completion.
-
-
Purification:
-
Collect the crude this compound precipitate by filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Further purify the product using a suitable technique such as recrystallization or silica gel column chromatography to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against mushroom tyrosinase.[9][10]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in the buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of phosphate buffer.
-
Add the test compound (this compound) or the positive control (kojic acid) at various concentrations.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 20 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
While the direct impact of this compound on specific signaling pathways has not yet been extensively reported, its structural and functional relationship with resveratrol suggests potential interactions with pathways known to be modulated by the parent compound.[11][12][13] As a bio-isostere, it is hypothesized that this compound may also exert its biological effects through pathways such as the MAPK and PI3K/Akt signaling cascades, which are crucial in regulating cellular processes like proliferation, inflammation, and apoptosis.
Hypothesized Signaling Pathway: MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli. Resveratrol has been shown to modulate this pathway to exert its antioxidant and anti-apoptotic effects.[13][14][15]
Experimental Workflow: From Synthesis to Biological Evaluation
The logical flow for the investigation of this compound involves its chemical synthesis, purification, structural confirmation, and subsequent biological testing.
Conclusion and Future Directions
This compound stands as a testament to the power of bio-isosteric modification in drug discovery. Its potent tyrosinase inhibitory activity suggests its potential application in the fields of dermatology and cosmetology for the management of hyperpigmentation disorders. However, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on a broader characterization of its pharmacological profile, including its anti-inflammatory, antioxidant, and anti-cancer properties. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and identifying novel therapeutic targets. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its drug-like properties and pave the way for potential clinical development. The journey of this compound from a synthetic analog to a potential therapeutic agent is just beginning, offering exciting opportunities for further scientific investigation.
References
- 1. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Azo-Resveratrol: Spectroscopic Data and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo-Resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has garnered interest for its potential biological activities, particularly as a potent tyrosinase inhibitor. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document elucidates the signaling pathway associated with its mechanism of action as a tyrosinase inhibitor. The information is presented to support further research and development of this compound and related compounds in the fields of medicine and cosmetics.
Chemical Structure and Properties
This compound, systematically named 5-((E)-(4-hydroxyphenyl)diazenyl)benzene-1,3-diol, is characterized by the replacement of the ethylene bridge in resveratrol with an azo (-N=N-) linkage. This structural modification significantly influences the molecule's electronic and biological properties.
| Property | Value |
| IUPAC Name | 5-((E)-(4-hydroxyphenyl)diazenyl)benzene-1,3-diol |
| Synonyms | This compound |
| CAS Number | 1393556-48-3 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables summarize the expected and reported spectroscopic characteristics based on the synthesis described by Song et al. (2012) and general principles of NMR and MS for azo compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and instrument conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 3H | Phenolic -OH |
| ~7.7 - 7.9 | d | 2H | Ar-H (ortho to N=N on hydroxyphenyl ring) |
| ~6.8 - 7.0 | d | 2H | Ar-H (meta to N=N on hydroxyphenyl ring) |
| ~6.5 - 6.7 | m | 3H | Ar-H (dihydroxyphenyl ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-OH (dihydroxyphenyl ring) |
| ~155 - 160 | C-OH (hydroxyphenyl ring) |
| ~150 - 155 | C-N (both aromatic rings) |
| ~120 - 130 | Ar-CH (hydroxyphenyl ring) |
| ~105 - 115 | Ar-CH (dihydroxyphenyl ring) |
Mass Spectrometry (MS)
Mass spectrometry data would be utilized to confirm the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| M/z (Da) | Ion |
| 231.0764 | [M+H]⁺ |
| 229.0621 | [M-H]⁻ |
Experimental Protocols
The following protocols are based on the synthetic and analytical methods reported for this compound and analogous compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling.
Azo-Resveratrol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azo-Resveratrol, an analog of the well-studied polyphenol, resveratrol. This document details its chemical properties, synthesis, and known biological activities, with a focus on experimental methodologies and relevant signaling pathways.
Core Chemical Properties
This compound, identified by the CAS Number 1393556-48-3 , is a synthetic azo compound.[1] Its structure is characterized by the replacement of the central carbon-carbon double bond of resveratrol with an azo group (-N=N-). This modification significantly alters the molecule's spatial and electronic properties, leading to distinct biological activities.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1393556-48-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |
| Molecular Weight | 230.22 g/mol | [1][4] |
| Alternate Name | 5-[(1E)-2-(4-hydroxyphenyl)diazenyl]-1,3-benzenediol | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 488.5 ± 28.0 °C at 760 mmHg | [2] |
| Flash Point | 324.6 ± 13.3 °C | [2] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [5] |
Synthesis of this compound
The synthesis of this compound and its derivatives is typically achieved through a multi-step chemical process. A common method involves a modified Curtius rearrangement and diazotization, followed by a coupling reaction with phenolic analogs.[6][7][8][9] The general workflow for this synthesis is outlined below.
Caption: General synthesis workflow for Azo-Stilbenes like this compound.
Experimental Protocols
This compound has been primarily investigated for its potential as a tyrosinase inhibitor. The following sections detail the common experimental protocols used to assess its biological activity.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
Principle: The assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by mushroom tyrosinase. The formation of dopachrome is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-DOPA solution (substrate) in phosphate buffer (pH 6.8).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound solution, and the mushroom tyrosinase solution.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[4][6]
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm or 492 nm) using a microplate reader.[4][6]
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
This compound has demonstrated potent mushroom tyrosinase inhibition with an IC₅₀ value of 36.28 ± 0.72 μM.[6][8][9]
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
Analogs of this compound have also been evaluated for their potential to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[10][11]
Principle: The most common method is the Ellman assay, which uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Methodology:
-
Reagent Preparation:
-
AChE solution (e.g., from electric eel) in Tris-HCl buffer.
-
DTNB solution.
-
ATCh iodide solution (substrate).
-
Test compound (this compound analog) at various concentrations.
-
Tris-HCl buffer (pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
Add buffer, the test compound, and the AChE solution to each well.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][5]
-
Add DTNB to the mixture.
-
Initiate the reaction by adding the ATCh substrate.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.[3][12]
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of AChE inhibition is calculated, and the IC₅₀ value is determined similarly to the tyrosinase assay.
-
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, the biological activities of its parent compound, resveratrol, are extensively studied and may provide insights into the potential mechanisms of this compound.
Resveratrol Signaling Pathways (for reference)
Resveratrol is known to modulate numerous intracellular signaling pathways, contributing to its anti-cancer, anti-inflammatory, and antioxidant effects. One of the most critical pathways it influences is the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer.
PI3K/Akt/mTOR Pathway: Resveratrol has been shown to downregulate the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[13][14] It can inhibit this pathway by upregulating the expression of PTEN, a tumor suppressor that negatively regulates the pathway.[14][15] The inhibition of this cascade leads to decreased cell proliferation, survival, and growth, and can induce apoptosis in cancer cells.[13][14]
Caption: Resveratrol's inhibitory effect on the PI3K/Akt/mTOR pathway.
Other pathways influenced by resveratrol include:
-
Nrf2 Signaling: Resveratrol can activate the Nrf2 transcription factor, leading to the expression of antioxidant genes.[16]
-
Apoptosis Induction: Resveratrol can induce apoptosis by interacting with the mitochondrial protein VDAC1 and by modulating the Akt/miR-21 pathway.[15][17]
Conclusion and Future Directions
This compound is a promising synthetic analog of resveratrol with demonstrated potent tyrosinase inhibitory activity. While its chemical properties and synthesis are relatively well-defined, further research is needed to fully elucidate its biological mechanisms. Future studies should focus on:
-
Exploring a wider range of biological activities: Investigating its potential as an anti-inflammatory, antioxidant, or anti-cancer agent.
-
Elucidating specific signaling pathways: Determining the precise molecular targets and signaling cascades modulated by this compound.
-
In vivo studies: Evaluating its efficacy and safety in animal models to assess its therapeutic potential.
This guide serves as a foundational resource for researchers interested in the further exploration and development of this compound and its derivatives.
References
- 1. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijsr.in [ijsr.in]
- 7. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Design and Microwave-Assisted Synthesis of Aza-Resveratrol Analogs with Potent Cholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resveratrol reduces prostate cancer growth and metastasis by inhibiting the Akt/MicroRNA-21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo-Resveratrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo-resveratrol, a derivative of the well-known polyphenol resveratrol. This compound has garnered interest for its potential biological activities, particularly as a tyrosinase inhibitor. This document details the synthetic protocols, quantitative data, and known biological signaling pathways associated with this compound.
Introduction
This compound, chemically known as (E)-4-((3,5-dihydroxyphenyl)diazenyl)phenol, is a synthetic compound where the characteristic stilbene double bond of resveratrol is replaced by an azo group (-N=N-). This structural modification has been explored to enhance or alter the biological properties of the parent molecule. The primary reported activity of this compound is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, suggesting its potential application in cosmetics and treatments for hyperpigmentation.
Synthesis of this compound
The most common and effective method for synthesizing this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a phenolic compound. A key study by Song et al. (2012) describes a synthesis route that, while also mentioning a modified Curtius rearrangement for other derivatives, relies on this fundamental diazotization-coupling sequence for this compound.
Experimental Workflow for this compound Synthesis
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the general principles of diazotization and azo coupling reactions and information available for similar compounds.
Materials:
-
3,5-dihydroxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Silica Gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Ice
Procedure:
Step 1: Diazotization of 3,5-dihydroxyaniline
-
In a flask, suspend 3,5-dihydroxyaniline in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the 3,5-dihydroxyaniline suspension. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3,5-dihydroxyphenyldiazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A colored precipitate of crude this compound should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
Step 3: Work-up and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any unreacted salts.
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of dichloromethane and ethyl acetate (e.g., starting with 100% dichloromethane and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the pure this compound (typically an orange powder) and combine them.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Yield (%) | Biological Activity (IC₅₀) | Reference |
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | Not explicitly reported | 36.28 ± 0.72 µM (Mushroom Tyrosinase) | |
| Azo-pterostilbene | C₁₄H₁₄N₂O₃ | 258.27 | Not explicitly reported | - | |
| (E)-4-((3,5-dimethoxyphenyl)diazenyl)phenol | C₁₄H₁₄N₂O₃ | 258.27 | 35.7 | - |
Note: The yield for (E)-4-((3,5-dimethoxyphenyl)diazenyl)phenol is provided as a reference for a similar azo compound synthesized using a comparable method.
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of this compound is its ability to inhibit mushroom tyrosinase, with an IC₅₀ value of 36.28 ± 0.72 µM. Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments.
Tyrosinase Inhibition Signaling Pathway
The mechanism of tyrosinase inhibition by this compound is believed to involve its binding to the active site of the enzyme, thereby preventing the substrate (tyrosine) from binding and being converted to melanin.
Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway by this compound.
Other Potential Signaling Pathways
To date, there is limited specific research on the effects of this compound on other cellular signaling pathways. However, the parent compound, resveratrol, is known to modulate a wide range of pathways involved in inflammation, cancer, and metabolic diseases. These include the PI3K/Akt and MAPK signaling pathways.
-
PI3K/Akt Pathway: Resveratrol has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.
-
MAPK Pathway: Resveratrol can suppress the activation of MAPK cascades, which are involved in cellular stress responses and apoptosis.
It is plausible that this compound may also interact with these or other pathways, but further research is required to elucidate these potential mechanisms of action. Professionals in drug development are encouraged to investigate these possibilities to fully understand the therapeutic potential of this compound.
Application Notes and Protocols: Microwave-Assisted Synthesis of Azo-Resveratrol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. To address these limitations, researchers have focused on the synthesis of resveratrol analogs, including azo-derivatives, which may exhibit enhanced biological activity and improved pharmacokinetic profiles.[2][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry, offering advantages such as accelerated reaction times, increased yields, and improved purity of products compared to conventional heating methods.[5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of azo-resveratrol analogs and the evaluation of their biological activities.
Data Presentation
Table 1: Anti-Cancer Activity of Resveratrol and its Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol | A549 (Lung) | 25.5 | [7] |
| This compound (hypothetical) | MDA-MB-231 (Breast) | Not Reported | - |
| This compound (hypothetical) | T47D (Breast) | Not Reported | - |
| Aza-Resveratrol Analog 1 | MDA-MB-231 (Breast) | Superior to Resveratrol | [2] |
| Aza-Resveratrol Analog 2 | T47D (Breast) | Superior to Resveratrol | [2] |
| Diaryl-acrylonitrile Analog 3b | Various (60 cell lines) | < 0.01 | [8] |
| Diaryl-acrylonitrile Analog 4a | Various (60 cell lines) | < 0.01 | [8] |
| 4'-chloro-3,5-dihydroxystilbene | A549 (Lung) | 17.4 | [7] |
| Amino-Resveratrol Analog 32 | - | 0.59 (Aromatase Inhibition) | [9] |
| Amino-Resveratrol Analog 44 | - | 1.7 (QR2 Inhibition) | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound Analogs
This protocol is adapted from a general method for the microwave-assisted synthesis of unsymmetrical azo dyes and should be optimized for specific this compound analogs.[10]
Materials:
-
Resveratrol
-
Appropriate aromatic amine (for diazotization)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[10]
-
Ethanol
-
10 mL microwave reaction vial with a stirrer bar
-
Microwave reactor
Procedure:
-
Diazotization of the Aromatic Amine:
-
Dissolve the aromatic amine (1 mmol) in a solution of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1 mmol) in cold water while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Coupling Reaction under Microwave Irradiation:
-
In a 10 mL microwave reaction vial, dissolve resveratrol (1 mmol) in 2 mL of ethanol.[10]
-
Add 1 mL of 10 M aqueous KOH to the resveratrol solution and shake for 30 seconds.[10]
-
Slowly add the freshly prepared diazonium salt solution to the resveratrol solution with constant stirring at 0-5 °C.
-
Seal the reaction vial and place it in the microwave reactor.[10]
-
-
Microwave Parameters (starting point for optimization):
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Acidify the reaction mixture with 6 N HCl to a pH of 3-4.[10]
-
The this compound analog will precipitate out of the solution.[10]
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Protocol 2: Evaluation of Anti-Cancer Activity (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, T47D, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogs
-
Resveratrol (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized this compound analogs and resveratrol in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (resveratrol).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Protocol 3: Evaluation of Anti-Inflammatory Activity (Nitric Oxide Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Synthesized this compound analogs
-
Resveratrol (as a positive control)
-
Griess reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the inhibitory effect of the compounds on NO production.
-
Visualizations
Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound analogs.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway by this compound analogs.
Discussion and Conclusion
The synthesis of this compound analogs via microwave-assisted methods presents a rapid and efficient approach to generate novel compounds with potential therapeutic applications. The protocols provided herein offer a starting point for the synthesis and biological evaluation of these analogs. The anti-cancer and anti-inflammatory activities of these compounds are likely mediated through the modulation of key signaling pathways, including NF-κB and MAPK.[11][12][13][14] Further structure-activity relationship (SAR) studies are warranted to optimize the design of this compound analogs with enhanced potency and selectivity. These application notes and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Novel Aza-resveratrol analogs: synthesis, characterization and anticancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Azo-Resveratrol
Introduction
Azo-Resveratrol is a synthetic analog of resveratrol, a well-studied natural polyphenol known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In this compound, the central carbon-carbon double bond of resveratrol is replaced by an azo (N=N) bond, creating a bio-isostere designed to modulate the parent molecule's physicochemical and biological properties.[1] Accurate and reliable quantification of this compound is critical for preclinical studies, formulation development, and quality control.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies presented are based on established and validated techniques for resveratrol and can be adapted and validated for its azo-analog.[3][4]
Key Considerations for this compound Analysis
-
Stability: Like resveratrol, this compound may be susceptible to degradation from light, heat, and pH changes.[5][6][7] Samples and standards should be protected from light and stored at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term).[5][8] The stability of this compound in the chosen solvent and pH conditions should be thoroughly evaluated.[7][9]
-
Wavelength (λmax) Determination: The azo functional group will alter the chromophore. The maximum absorption wavelength (λmax) for this compound will differ from resveratrol's typical λmax of ~306 nm.[10][11] It is essential to perform a UV-Vis spectral scan (200-400 nm) on a purified standard of this compound to determine its specific λmax for quantification.
General Experimental Workflow
The general workflow for quantifying this compound in various matrices involves several key stages, from sample acquisition to final data analysis.
Caption: General workflow for this compound quantification.
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of resveratrol and its analogs.[4][12] The method separates the analyte from matrix components on a C18 column, followed by detection at its maximum UV absorbance wavelength. This approach offers excellent precision and accuracy, making it suitable for routine analysis in quality control labs and for quantifying the compound in bulk drug substances and pharmaceutical dosage forms.[12][13]
Detailed Protocol:
A. Reagents and Materials
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Orthophosphoric acid (OPA) or Ammonium Acetate
-
HPLC-grade water
-
0.45 µm nylon or PTFE syringe filters
B. Instrumentation and Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD or UV detector.[11][12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][12][14]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% OPA in water, pH 2.8) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) ratio.[12] The mobile phase should be filtered and degassed before use.[12]
-
Detection Wavelength (λmax): To be determined by scanning this compound standard (start by scanning 280-340 nm). For resveratrol, 306 nm is commonly used.[10][11][13][14]
-
Injection Volume: 10-20 µL.[12]
-
Run Time: ~10 minutes (adjust as needed to ensure elution of the analyte and any impurities).[4]
C. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary.[10][13] Store protected from light at 4°C.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[10]
D. Sample Preparation (for a formulated product)
-
Weigh and finely powder a representative amount of the formulation (e.g., 10 tablets).[12]
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound (e.g., 10 mg) and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]
E. Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Determine the linearity of the curve using the correlation coefficient (R²), which should be >0.999.[8]
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is the most sensitive and selective technique for quantifying analytes in complex biological matrices like plasma, urine, or tissue homogenates.[3][15] It combines the separation power of HPLC with the high specificity of mass spectrometry, allowing for very low limits of detection (LOD) and quantification (LOQ).[3] This method is ideal for pharmacokinetic, bioavailability, and drug metabolism studies.[11][16]
Detailed Protocol:
A. Reagents and Materials
-
This compound reference standard
-
A suitable internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like curcumin or caffeine).[8][16]
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid or ammonium acetate
-
Biological matrix (e.g., blank human plasma)
B. Instrumentation and Conditions
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16][17]
-
Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[16][18]
-
Flow Rate: 0.2-0.4 mL/min.[16]
-
Injection Volume: 5 µL.
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM). ESI source polarity (positive or negative) must be optimized. For resveratrol, negative mode is common.[16]
-
MRM Transitions: The precursor ion (Q1) will be the [M-H]⁻ or [M+H]⁺ of this compound. The product ion (Q3) is determined by infusing a standard solution and performing a product ion scan. This must be optimized for both the analyte and the internal standard. For resveratrol, a common transition is m/z 226.9 > 184.8.[16]
C. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Standards: Prepare calibration curve standards (e.g., 1-1000 ng/mL) by spiking appropriate amounts of the this compound working stock into the blank biological matrix.[11]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.[11]
D. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[18]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and inject into the LC-MS/MS system.[18]
E. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the this compound concentration in the unknown samples and QCs using the regression equation.
-
The results for the QC samples must fall within accepted bioanalytical method validation guidelines (e.g., ±15% of the nominal value).
UV-Visible Spectrophotometry
Application Note: UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of a pure substance in solution.[19][20] It relies on the principle that the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration (Beer-Lambert Law). While it lacks the specificity of chromatographic methods, it is highly suitable for determining the concentration of this compound in bulk solutions or simple formulations where interfering substances are not present.[10][20]
Detailed Protocol:
A. Reagents and Materials
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., methanol or ethanol).[19]
-
Quartz cuvettes (1 cm path length).[10]
B. Instrumentation
C. Method
-
Determine λmax: Prepare a dilute solution of this compound (e.g., 5 µg/mL) in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).[10][20]
-
Prepare Standard Solutions: From a stock solution (e.g., 100 µg/mL in methanol), prepare a series of dilutions to create calibration standards. The concentration range should yield absorbance values between 0.1 and 1.0 (e.g., 1, 2, 4, 6, 8, 10 µg/mL).[10]
-
Generate Calibration Curve:
-
Sample Measurement:
-
Prepare the unknown sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
-
Calculate Concentration: Determine the concentration of the unknown sample using its absorbance value and the linear regression equation from the calibration curve.[19]
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described, based on validated assays for resveratrol. These values should serve as a target for the method development and validation of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 50 µg/mL[12][14] | 1 - 1000 ng/mL[11][18] | 1 - 10 µg/mL[10] |
| LOD | ~0.01 µg/mL[8] | ~0.1-0.5 ng/mL[16] | ~0.1 µg/mL[10] |
| LOQ | ~0.03 µg/mL[8] | ~0.5-1.0 ng/mL[16] | ~0.4 µg/mL[10] |
| Precision (%RSD) | < 2%[8][12] | < 15%[8][16] | < 2%[20] |
| Accuracy/Recovery | 98 - 102%[12] | 85 - 115%[18] | 98 - 102%[20] |
| Primary Application | Quality Control, Formulations | Pharmacokinetics, Bioanalysis | Bulk Substance Assay |
Potential Signaling Pathways for this compound
Resveratrol is known to modulate numerous intracellular signaling pathways associated with inflammation, cell survival, and apoptosis.[21][22] As a bio-isostere, this compound may interact with similar targets. Key pathways include NF-κB, MAPKs, and Akt/mTOR.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, stability and bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. japsonline.com [japsonline.com]
- 12. ijper.org [ijper.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UV-VIS Resveratrol Content Measurement [myskinrecipes.com]
- 20. ijpba.in [ijpba.in]
- 21. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acute resveratrol treatment modulates multiple signaling pathways in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Azo-Resveratrol Activity
Introduction
Azo-Resveratrol is a synthetic derivative of resveratrol, a naturally occurring polyphenol known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. As a novel analog, the characterization of this compound's bioactivity is crucial for its potential development as a therapeutic agent. While specific data on this compound is emerging, its activity can be comprehensively evaluated using a suite of well-established cell-based assays developed for its parent compound, resveratrol. These assays provide a framework for quantifying its efficacy and elucidating its mechanisms of action at the cellular level.
This document provides detailed protocols for key cell-based assays to characterize the anti-inflammatory, antioxidant, and anti-cancer properties of this compound. The included methodologies, data tables for resveratrol (to be used as a benchmark), and pathway diagrams are intended to guide researchers in the systematic evaluation of this novel compound.
Anti-inflammatory Activity Assays
Chronic inflammation is a key driver of various diseases. Resveratrol is known to modulate inflammatory pathways, primarily by inhibiting the NF-κB signaling cascade and reducing the production of pro-inflammatory mediators. The following assays are fundamental for assessing the anti-inflammatory potential of this compound.
Key Assays for Anti-inflammatory Activity
-
Nitric Oxide (NO) Production Assay: Measures the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.
-
Pro-inflammatory Cytokine Quantification: Measures the reduction of key signaling molecules like TNF-α, IL-6, and IL-1β.
-
NF-κB Activation Assay: Determines if the compound inhibits the translocation of the master inflammatory transcription factor NF-κB to the nucleus.
Experimental Protocols
Protocol 1.2.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
This compound (and Resveratrol as a positive control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (Resveratrol).
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂ (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is determined relative to the LPS-treated control.
-
Protocol 1.2.2: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol measures the concentration of cytokines such as TNF-α and IL-6 in the cell culture medium.
-
Cell Line: RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Cells and culture medium as in Protocol 1.2.1.
-
LPS
-
This compound
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
-
-
Procedure:
-
Perform cell seeding, pre-treatment with this compound, and LPS stimulation as described in steps 1-4 of Protocol 1.2.1.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions, using the collected supernatants as the sample.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standard curve.
-
Protocol 1.2.3: NF-κB (p65 Subunit) Nuclear Translocation Assay by Immunofluorescence
This assay visualizes the location of the NF-κB p65 subunit to determine if it has moved from the cytoplasm to the nucleus upon stimulation.[1]
-
Cell Line: RAW 264.7 or HeLa cells.
-
Materials:
-
Cells seeded on glass coverslips in a 24-well plate.
-
This compound
-
LPS or TNF-α for stimulation.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody (anti-NF-κB p65).
-
Fluorescently-labeled secondary antibody.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30-60 minutes.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be primarily cytoplasmic; in stimulated cells, it will co-localize with the DAPI nuclear stain.
-
Data Presentation: Anti-inflammatory Activity of Resveratrol (Benchmark)
Data presented is for the parent compound, resveratrol, and serves as a reference for evaluating this compound.
Table 1: Effect of Resveratrol on Pro-inflammatory Mediators in HT-29 Cells [2]
| Treatment Group | NO Production (% of Cytokine Control) | PGE₂ Production (% of Cytokine Control) | iNOS Protein Expression (% of Cytokine Control) | COX-2 Protein Expression (% of Cytokine Control) |
|---|---|---|---|---|
| Cytokine Mix | 100% | 100% | 100% | 100% |
| Cytokine Mix + 25 µM Resveratrol | ~30% | ~45% | ~40% | ~55% |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the NF-κB p65 nuclear translocation assay.
Caption: this compound is hypothesized to inhibit the NF-κB pathway.
Antioxidant Activity Assays
Oxidative stress contributes to cellular damage and disease progression. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS) or by upregulating the cell's endogenous antioxidant defense systems. The Nrf2 pathway is a primary regulator of these defenses.
Key Assays for Antioxidant Activity
-
Cellular ROS Assay: Directly measures the levels of intracellular reactive oxygen species.
-
Nrf2 Activation Assay: Assesses the activation of the Nrf2 transcription factor, which controls the expression of antioxidant enzymes.
Experimental Protocols
Protocol 2.2.1: Intracellular ROS Scavenging Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Line: Human keratinocytes (HaCaT) or hepatocytes (HepG2).
-
Materials:
-
Cells and appropriate culture medium.
-
This compound.
-
DCFH-DA probe.
-
An oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BHP).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) to the wells.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.
-
The antioxidant activity is determined by the reduction in the fluorescence signal in this compound-treated cells compared to the H₂O₂-only control.
-
Protocol 2.2.2: Nrf2 Activation and Target Gene Expression
This protocol measures the activation of the Nrf2 pathway via Western blot for Nrf2 nuclear accumulation and its downstream targets, HO-1 and NQO1.[3][4]
-
Cell Line: HK2 (human kidney epithelial cells) or HepG2 cells.
-
Materials:
-
Cells and culture medium.
-
This compound.
-
Nuclear and cytoplasmic extraction kits.
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 3, 6, or 12 hours).
-
For Nrf2 Translocation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Perform Western blotting on both fractions. Probe for Nrf2. Use Lamin B as a nuclear loading control and β-actin as a cytoplasmic loading control. An increase in the nuclear Nrf2 band indicates activation.
-
-
For Target Gene Expression:
-
Harvest the cells and prepare whole-cell lysates.
-
Perform Western blotting on the lysates. Probe for HO-1 and NQO1. Use β-actin as a loading control. An increase in HO-1 and NQO1 protein levels indicates Nrf2 pathway activation.
-
-
Data Presentation: Antioxidant Activity of Resveratrol (Benchmark)
Data presented is for the parent compound, resveratrol, and serves as a reference for evaluating this compound.
Table 2: Effect of Resveratrol on Nrf2 Pathway in HK2 Cells under Oxidative Stress [4]
| Treatment Group | Nrf2 Expression (Fold Change vs. Control) | HO-1 Expression (Fold Change vs. Control) | NQO-1 Expression (Fold Change vs. Control) |
|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 |
| H₂O₂ | 0.80 | ~0.75 | ~0.70 |
| H₂O₂ + Resveratrol | 0.97 | ~1.10 | ~1.05 |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for measuring intracellular ROS levels.
Caption: this compound is hypothesized to activate the Nrf2 pathway.
Anti-Cancer Activity Assays
Evaluating the anti-cancer potential of a new compound involves assessing its ability to inhibit cancer cell growth (cytostatic) or induce cancer cell death (cytotoxic).
Key Assays for Anti-Cancer Activity
-
Cell Viability/Cytotoxicity Assay: A primary screening tool to determine the concentration at which the compound affects cell viability (e.g., IC50).
-
Cell Proliferation Assay: Measures the ability of the compound to inhibit cell division over time.
-
Apoptosis Assay: Distinguishes between different modes of cell death (apoptosis vs. necrosis).
Experimental Protocols
Protocol 3.2.1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]
-
Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231 for breast, HT-29 for colon, A549 for lung).
-
Materials:
-
Cancer cells and appropriate culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, or 72 hours. Include vehicle-treated (control) and untreated wells.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3.2.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Line: Any cancer cell line of interest.
-
Materials:
-
Cells treated with this compound at IC50 concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as determined from the viability assay. Include positive (e.g., staurosporine) and negative controls.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Data Presentation: Anti-Cancer Activity of Resveratrol (Benchmark)
Data presented is for the parent compound, resveratrol, and serves as a reference for evaluating this compound.
Table 3: Cytotoxic and Anti-proliferative Effects of Resveratrol on Various Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| RAW 264.7 (Macrophage) | MTT | LC₅₀ | ~29.0 | [6] |
| RAW 264.7 (Macrophage) | Trypan Blue | LC₅₀ | ~8.9 | [6] |
| RAW 264.7 (Macrophage) | Proliferation | IC₅₀ | ≤ 25 | [6] |
| MDA-MB-231 (Breast Cancer) | MTT / NRU | Cytotoxicity | No strong cytotoxicity up to 400 µM | [5] |
| HeLa (Cervical Cancer) | MTT / NRU | Cytotoxicity | No strong cytotoxicity up to 400 µM | [5] |
| HT-29 (Colon Cancer) | MTT | Cytotoxicity | Small decrease in viability at 50 µM |[7] |
Note: The cytotoxic effects of resveratrol can be highly cell-type and concentration-dependent.[8]
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol Modulates Cytokine-Induced JAK/STAT Activation More Efficiently than 5-Aminosalicylic Acid: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. In Vitro evaluation of the cytotoxic and anti-proliferative properties of resveratrol and several of its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Resveratrol-Based Nanoformulations as an Emerging Therapeutic Strategy for Cancer [frontiersin.org]
Application Notes and Protocols for Cytotoxicity Assessment of Azo-Resveratrol and its Analogs
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (MTT, LDH) or detailed signaling pathways for Azo-Resveratrol. Therefore, this document provides detailed protocols for MTT and LDH cytotoxicity assays that are applicable to this compound. The quantitative data and signaling pathways presented herein are for its well-studied analog, Resveratrol , and are intended to serve as a representative example. Researchers should generate specific data for this compound based on their experimental findings.
Introduction
This compound, a synthetic derivative of the natural polyphenol Resveratrol, holds potential for various biomedical applications. Assessing the cytotoxic profile of this compound is a critical step in preclinical drug development and toxicological screening. This document provides detailed application notes and protocols for two standard colorimetric cytotoxicity assays: the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies cell membrane integrity.
Data Presentation: Cytotoxicity of Resveratrol (as a proxy for this compound)
The following tables summarize the cytotoxic effects of Resveratrol on various cancer cell lines, as determined by the MTT assay. This data is provided as a reference for the type of quantitative information that should be generated for this compound.
Table 1: IC50 Values of Resveratrol in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 24 | ~144 |
| HeLa | Cervical Cancer | 48 | 200-250 |
| A549 | Lung Cancer | 48 | 400-500 |
| MCF-7 | Breast Cancer | 48 | 400-500 |
| SiHa | Cervical Cancer | 48 | 400-500 |
Table 2: Cell Viability of Cancer Cell Lines after Treatment with Resveratrol (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| MDA-MB-231 | 2 - 25 | 24 | ~100 |
| MDA-MB-231 | >50 | 24 | Decreased |
| MDA-MB-231 | 400 | 24 | 55 |
| HeLa | 2 - 10 | 24 | ~100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.
Materials:
-
This compound (or Resveratrol as a positive control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[1][2][3]
Materials:
-
This compound (or Resveratrol as a positive control)
-
LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment and Controls:
-
Prepare and add the this compound dilutions as described for the MTT assay (Step 2).
-
Crucially, set up the following controls:
-
Spontaneous LDH release (Negative Control): Cells treated with vehicle only.
-
Maximum LDH release (Positive Control): Cells treated with the lysis solution provided in the kit (typically Triton X-100 based).
-
Medium Background: Wells with culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualizations
Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Signaling Pathways (Representative for Resveratrol)
The cytotoxic effects of Resveratrol are often mediated through the induction of apoptosis. Below are simplified diagrams of the intrinsic and extrinsic apoptotic pathways that may be influenced by Resveratrol and its analogs.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
References
Application Notes and Protocols for Azo-Resveratrol in Tyrosinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo-Resveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its superior inhibitory activity compared to its parent compound makes it a compound of significant interest for applications in dermatology, cosmetics, and the food industry. These application notes provide a comprehensive overview of the use of this compound in tyrosinase inhibition assays, including detailed experimental protocols, comparative efficacy data, and insights into its mechanism of action.
Quantitative Data Summary
The inhibitory potential of this compound against mushroom tyrosinase has been quantified and compared with other known tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | IC50 (µM) | Source |
| This compound | 36.28 ± 0.72 | [1][2] |
| Resveratrol | ~57.05 - 59.80 | [3] |
| Kojic Acid | ~49.08 | |
| Oxyresveratrol | ~4.02 | [4] |
| This compound Analog (Compound D) | ~28.66 (µg/mL) | [3] |
Mechanism of Action
This compound is understood to directly inhibit tyrosinase. While the precise kinetics for this compound are not extensively detailed in the available literature, studies on analogous azo-stilbene compounds suggest a mixed or competitive inhibition mechanism. This implies that this compound may bind to the free enzyme and/or the enzyme-substrate complex, interfering with the catalytic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. The 4-hydroxyphenyl moiety of this compound is believed to be crucial for its high inhibitory activity[2].
At a cellular level, the parent compound, resveratrol, is known to modulate several signaling pathways involved in melanogenesis. It can downregulate the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes, and interfere with the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. It is plausible that this compound shares some of these cellular mechanisms, in addition to its direct enzymatic inhibition.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the tyrosinase inhibitory activity of this compound using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be 20-40 U/mL.
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor, such as Kojic Acid, in a similar concentration range.
-
Negative Control: Use phosphate buffer with the same final DMSO concentration as the test wells.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
20 µL of the respective this compound test solution, positive control, or negative control.
-
140 µL of phosphate buffer.
-
20 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of this compound.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Kinetic Analysis of Tyrosinase Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis should be performed.
Procedure:
-
Follow the general assay protocol described above.
-
Use a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).
-
For each L-DOPA concentration, measure the reaction rates in the absence (control) and presence of several concentrations of this compound (typically below and above the IC50 value).
-
Generate a Lineweaver-Burk plot by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot to determine the type of inhibition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Azo-Resveratrol in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these diseases is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Resveratrol, a naturally occurring polyphenol, has been extensively studied for its neuroprotective properties, which include potent antioxidant and anti-inflammatory activities, as well as the ability to modulate signaling pathways crucial for neuronal survival, such as the SIRT1 pathway.
Azo-Resveratrol, a synthetic derivative of resveratrol, incorporates an azo (-N=N-) bridge. While research on this compound in neurodegeneration is in its nascent stages, the broader class of azo-stilbenes is emerging with promising multifunctional properties for treating Alzheimer's disease. These properties include the inhibition of amyloid-β aggregation, metal chelation, and antioxidant effects.[1][2][3][4][5][6][7] The azo functional group, inspired by amyloid-staining agents like Congo red, suggests a potential for this compound to interact with amyloid aggregates.[1]
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in preclinical models of neurodegenerative diseases. The protocols detailed below are based on established methodologies for evaluating the neuroprotective effects of resveratrol and its derivatives.
Data Presentation: Comparative Efficacy of Resveratrol and Azo-Stilbene Derivatives
The following table summarizes key in vitro data for resveratrol and related azo-stilbene compounds from existing literature, highlighting their potential in neurodegenerative disease models. Direct quantitative data for this compound in these assays is not yet available in published literature and awaits experimental determination.
| Compound/Derivative | Target/Assay | Key Findings | Reference |
| Resveratrol | Amyloid-β (Aβ) Aggregation | Inhibits Aβ fibril formation and destabilizes pre-formed fibrils. | [8] |
| Antioxidant Capacity (ORAC) | Demonstrates significant oxygen radical absorbance capacity. | ||
| Microglial Activation (LPS-induced NO production) | Reduces nitric oxide production in activated microglia. | [9] | |
| SIRT1 Activation | Activates SIRT1, a key regulator of cellular stress responses. | [10] | |
| Azo-Stilbene Hybrid (AS-HL1/AS-HL2) | Metal Chelation (Cu2+, Zn2+) | Effectively chelates metal ions involved in Aβ aggregation. | [2][4] |
| Aβ Aggregation Modulation | Modulates aggregation pathways of both metal-free and metal-bound Aβ. | [2][4] | |
| Antioxidant Activity | Scavenges free radicals. | [2][4] | |
| Acetylcholinesterase Inhibition | Inhibits the activity of acetylcholinesterase. | [2][4] |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Neuroprotective Mechanisms of this compound
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Anti-Alzheimer's Potential of Azo-Stilbene-Thioflavin-T derived Multifunctional Molecules: Synthesis, Metal and Aβ Species Binding and Cholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol-mediated cleavage of amyloid β1-42 peptide: potential relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol Inhibits Inflammatory Responses via the Mammalian Target of Rapamycin Signaling Pathway in Cultured LPS-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Azo-Resveratrol: Application Notes and Protocols for Therapeutic Agent Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo-Resveratrol is a synthetic analog of the naturally occurring polyphenol, resveratrol. In this derivative, the central carbon-carbon double bond of resveratrol is replaced by an azo (-N=N-) linkage. This structural modification has been explored to enhance the therapeutic properties of the parent compound, such as its bioavailability and efficacy.[1][2] this compound has demonstrated potential as a therapeutic agent with anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory activities. These application notes provide an overview of its biological activities and detailed protocols for its synthesis and evaluation.
Therapeutic Potential and Mechanism of Action
This compound exhibits a range of biological activities that suggest its potential for therapeutic applications. While the precise molecular mechanisms are still under investigation, it is hypothesized to share some mechanisms with its parent compound, resveratrol, which is known to modulate various signaling pathways involved in cellular processes like apoptosis, inflammation, and oxidative stress.
Anticancer Activity
Novel aza-resveratrol analogs have shown superior inhibitory activity against breast cancer cell lines (MDA-MB-231 and T47D) compared to resveratrol.[3] It is suggested that these analogs may induce autophagy, as indicated by the induction of Beclin-1 protein expression in breast cancer cells.[3] While the direct anticancer activity of this compound on breast cancer cell lines requires further specific investigation, its structural similarity to active aza-analogs makes it a promising candidate for cancer research. The proposed mechanism for related compounds involves the induction of apoptosis through pathways that may be dependent on the estrogen receptor-α.[3]
Anti-inflammatory Activity
Resveratrol is known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia.[4] It achieves this by suppressing the degradation of IκBα and the phosphorylation of p38 MAPK.[4] this compound, as a derivative, is expected to possess similar anti-inflammatory properties. The inhibition of NO production is a key indicator of anti-inflammatory potential.
Antioxidant Activity
The antioxidant capacity of resveratrol and its analogs is a well-established property.[5] These compounds can scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases. The antioxidant activity of this compound can be quantified using standard assays such as DPPH and ABTS radical scavenging assays.
Tyrosinase Inhibition
This compound has been identified as a potent inhibitor of mushroom tyrosinase, with an IC50 value of 36.28 ± 0.72 μM, which is comparable to that of resveratrol.[1][6][7] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest for treating hyperpigmentation disorders and in cosmetic applications. The 4-hydroxyphenyl moiety is considered essential for high inhibitory activity.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and its analogs.
| Compound | Biological Activity | Assay | Cell Line/Enzyme | IC50 Value | Reference |
| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | Mushroom Tyrosinase | 36.28 ± 0.72 μM | [1][6][7] |
| Aza-Resveratrol Analog D | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | Mushroom Tyrosinase | 28.66 µg/mL | [8] |
| Resveratrol | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | Mushroom Tyrosinase | 57.05 µg/mL | [8] |
| Piperazine-substituted chalcone RSV derivative (15) | Nitric Oxide Inhibition | Griess Assay | - | 4.13 ± 0.07 μM | [9] |
| Piperazine-substituted chalcone RSV derivative (15) | Anticancer | - | Hela cells | 4.042 ± 0.16 μM | [9] |
| Piperazine-substituted chalcone RSV derivative (15) | Anticancer | - | A549 cells | 27.72 ± 1.45 μM | [9] |
| Piperazine-substituted chalcone RSV derivative (15) | Anticancer | - | SGC7901 cells | 3.93 ± 0.37 μM | [9] |
| Aza-Resveratrol Analog (Derivative 17) | Anticancer | - | OECM-1 cells | 16.38 ± 0.10 µM | [9] |
| Aza-Resveratrol Analog (Derivative 17) | Anticancer | - | HSC-3 cells | 18.06 ± 0.05 µM | [9] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a general method for the synthesis of azo compounds, which can be adapted for this compound.[10][11] The synthesis involves the diazotization of an aromatic amine followed by a coupling reaction with a phenolic compound.
Materials:
-
3,5-Dimethoxyaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/ethyl acetate)
Procedure:
-
Diazotization:
-
Suspend 3,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and tetrahydrofuran.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0°C.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution with vigorous stirring, maintaining the temperature at 0°C.
-
Continue stirring for 1 hour at 0°C. A precipitate should form.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane/ethyl acetate) to obtain pure this compound.[11]
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using techniques such as NMR, IR, and mass spectrometry.[12]
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: Anticancer Activity Assessment (MTT Assay)
This protocol is for evaluating the cytotoxic effects of this compound on breast cancer cell lines (e.g., MDA-MB-231).[1][13]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plates for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours in the dark.[1]
-
Aspirate the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for assessing anticancer activity using the MTT assay.
Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[7][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere.[9]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[9]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-only control.
-
Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.
Protocol 4: Antioxidant Activity Assessment (DPPH and ABTS Assays)
These protocols are for determining the free radical scavenging activity of this compound.[5][12]
DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping it in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After 30 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity.
Protocol 5: Tyrosinase Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of mushroom tyrosinase.[2][8]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
This compound stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of this compound.
-
Pre-incubate the mixture for a few minutes.
-
-
Initiate Reaction:
-
Add L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value.
-
Signaling Pathways
Resveratrol is known to modulate several key signaling pathways implicated in cancer and inflammation. It is plausible that this compound exerts its effects through similar mechanisms.
-
NF-κB Signaling: Resveratrol can inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[14][15] It can suppress the activation of IκB kinase, leading to the inhibition of p65 and subsequent downstream inflammatory responses.[14]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Resveratrol has been shown to downregulate the PI3K/Akt/mTOR signaling pathway in cancer cells, leading to apoptosis.[16]
-
MAPK Pathways: Resveratrol can also influence the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cell proliferation and differentiation.[17]
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound is a promising synthetic analog of resveratrol with demonstrated potential in several therapeutic areas. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of its anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory activities. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.
References
- 1. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 4. iris.unibas.it [iris.unibas.it]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Azo-Resveratrol for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of azo-resveratrol, a promising derivative of resveratrol, for biological studies. This compound is designed for colon-specific delivery, leveraging the unique enzymatic environment of the large intestine to release the active resveratrol molecule. These notes offer a comprehensive guide, from synthesis and formulation to biological evaluation, to facilitate research into its therapeutic potential.
Introduction to this compound
Resveratrol, a natural polyphenol, is well-documented for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4][5] However, its clinical application is often hindered by poor bioavailability and rapid metabolism.[4][6][7] this compound is a prodrug strategy to overcome these limitations by targeting the colon. The azo bond (-N=N-) is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by the colonic microbiota.[8][9][10] This targeted release mechanism makes this compound a compelling candidate for studying and treating colon-specific diseases such as inflammatory bowel disease (IBD) and colorectal cancer.
Synthesis of this compound
The synthesis of this compound typically involves a diazotization reaction followed by an azo coupling. A common method is the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with an activated aromatic compound like resveratrol.
Protocol: Synthesis of this compound
Materials:
-
Aromatic amine (e.g., aniline or a derivative)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Resveratrol
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask and beakers
-
Filtration apparatus
-
Solvents for purification (e.g., ethanol, ethyl acetate)
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in an aqueous solution of hydrochloric acid in a reaction flask.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.
-
Continue stirring for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve resveratrol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the resveratrol solution with vigorous stirring.
-
Maintain the temperature and pH (alkaline) of the reaction mixture. A colored precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Purification:
-
Collect the precipitate by filtration and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Dry the purified product under a vacuum.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azo bond.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Formulation of this compound for Colon-Specific Delivery
To protect this compound from the harsh environment of the stomach and small intestine and to ensure its delivery to the colon, various formulation strategies can be employed. Nanoparticle-based systems are particularly promising for enhancing stability and controlling release.
Nanoparticle Formulation using PLGA
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.
Protocol: this compound-Loaded PLGA Nanoparticles
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or ethyl acetate
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.
-
Emulsification: Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove any residual surfactant.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage.
Characterization of this compound Nanoparticles
Table 1: Physicochemical Characterization of this compound Formulations
| Parameter | Method | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 150 - 300 nm (PDI < 0.3) |
| Zeta Potential | DLS with Electrophoretic Mobility | -20 to -40 mV |
| Encapsulation Efficiency (%) | UV-Vis or HPLC | > 80% |
| Drug Loading (%) | UV-Vis or HPLC | 5 - 15% |
Protocol: In Vitro Drug Release Study
Materials:
-
This compound loaded nanoparticles
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8 and 7.4)
-
Dialysis membrane
-
Shaking incubator
Procedure:
-
Disperse a known amount of this compound loaded nanoparticles in a specific volume of release medium (SGF or SIF).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release medium.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
To simulate the colonic environment, after a certain period in SIF, introduce a rat cecal content or a commercially available azoreductase enzyme into the release medium.
-
Analyze the concentration of released this compound (and resveratrol after enzymatic cleavage) in the collected samples using HPLC.
Biological Evaluation of this compound
The biological activity of this compound should be assessed using relevant in vitro and in vivo models. The primary focus is often on its anti-inflammatory and antioxidant effects.
In Vitro Anti-inflammatory Activity
Protocol: Nitric Oxide (NO) Production Assay in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound formulation
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the this compound formulation for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity Data
| Assay | Cell Line | Treatment | IC50 / % Inhibition |
| NO Production | RAW 264.7 | This compound | Concentration-dependent inhibition |
| ROS Scavenging | Various | This compound | Concentration-dependent scavenging |
| Cytokine Expression (e.g., TNF-α, IL-6) | Caco-2 | This compound | Downregulation of pro-inflammatory cytokines |
Signaling Pathway Analysis
Resveratrol is known to modulate several key signaling pathways involved in inflammation and oxidative stress.
dot
Caption: this compound's mechanism of action in the colon.
dot
Caption: Experimental workflow for this compound studies.
dot
Caption: Colon-specific delivery of this compound.
Conclusion
The formulation of this compound presents a viable strategy to enhance the therapeutic efficacy of resveratrol by targeting its delivery to the colon. The protocols and application notes provided herein offer a framework for researchers to synthesize, formulate, and evaluate this promising compound. Further studies, particularly in relevant animal models of colonic diseases, are warranted to fully elucidate its therapeutic potential.
References
- 1. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent | MDPI [mdpi.com]
- 8. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azo Polymers For Colon Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
Azo-Resveratrol: Applications in Cosmetic Science
Application Notes and Protocols for Researchers and Drug Development Professionals
Azo-resveratrol, a derivative of the well-studied polyphenol resveratrol, has emerged as a compound of significant interest in cosmetic science. Its structural modifications offer the potential for enhanced stability and targeted efficacy compared to its parent molecule. These application notes provide an overview of the current and potential uses of this compound in cosmetics, with detailed protocols for evaluating its key activities.
Skin Whitening and Hyperpigmentation Control
This compound has demonstrated potent activity as a skin whitening agent due to its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] By controlling the production of melanin, this compound can help to lighten the skin, reduce the appearance of dark spots, and even out skin tone.
Mechanism of Action: Tyrosinase Inhibition
This compound acts as an inhibitor of mushroom tyrosinase, a commonly used model for human tyrosinase.[2][3][4] The inhibitory effect of this compound on melanin synthesis has been observed in B16F10 melanoma cells, where it was found to reduce melanin content.[1] Unlike resveratrol, which can inhibit melanogenesis by down-regulating the expression of melanogenic enzymes, some of its derivatives primarily act through direct tyrosinase inhibition.[1]
Quantitative Data: Tyrosinase Inhibition
| Compound | Target | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | 36.28 ± 0.72 μM | [3][4] |
| Resveratrol Analog D | Mushroom Tyrosinase | 28.66 µg/mL | [5][6] |
| Resveratrol | Mushroom Tyrosinase | 57.05 µg/mL | [5][6] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of this compound on mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 140 µL of phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 2 minutes) for a total of 20-30 minutes.
-
Calculate the rate of dopachrome formation (indicated by the increase in absorbance).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with this compound.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram: Tyrosinase Inhibition by this compound
Caption: this compound inhibits the enzymatic activity of tyrosinase.
Antioxidant and Anti-inflammatory Properties (Potential Applications)
While direct studies on the antioxidant and anti-inflammatory properties of this compound are limited, the well-documented effects of resveratrol in these areas suggest a strong potential for its azo-derivative.[7][8][9][10] Resveratrol is known to protect the skin from oxidative stress caused by UV radiation and environmental pollutants by neutralizing free radicals.[7][8][9] It also exhibits anti-inflammatory effects by modulating various signaling pathways.[7][9][11][12]
Mechanism of Action (Hypothesized for this compound)
-
Antioxidant: this compound likely scavenges free radicals and reactive oxygen species (ROS), thereby preventing cellular damage, including lipid peroxidation and DNA damage.[12]
-
Anti-inflammatory: It may inhibit the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.[7][12]
Quantitative Data: Antioxidant and Anti-inflammatory Activities of Resveratrol
| Assay | Compound | Activity | Reference |
| DPPH Radical Scavenging | Resveratrol | IC50 dependent on concentration | [13][14] |
| ABTS Radical Scavenging | Resveratrol | Superior to Vitamin C and E in some studies | [15][16] |
| FRAP (Ferric Reducing Antioxidant Power) | Resveratrol | Concentration-dependent increase | [13] |
| Inhibition of pro-inflammatory cytokines | Resveratrol | Down-regulates expression | [11][12] |
Experimental Protocol: DPPH Radical Scavenging Assay (Adapted for this compound)
This protocol describes a method to evaluate the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with this compound.
-
-
Determine the IC50 value by plotting the percentage of scavenging activity against the logarithm of the sample concentration.
Diagram: General Experimental Workflow for Cosmetic Actives
Caption: A typical workflow for evaluating a new cosmetic active ingredient.
Anti-Aging and Collagen Synthesis (Potential Application)
Resveratrol has been shown to possess anti-aging properties by stimulating the proliferation of fibroblasts and increasing the synthesis of collagen I and III.[7][17] It can also protect existing collagen from degradation.[10][18] Given its structural similarity, this compound may also promote a more youthful skin appearance by supporting the dermal matrix. However, some studies suggest that resveratrol might inhibit collagen synthesis under certain conditions, for instance, when stimulated by IGF-1.[19][20]
Mechanism of Action (Hypothesized for this compound)
This compound may stimulate collagen production in dermal fibroblasts through various signaling pathways. Resveratrol has been shown to influence pathways such as the AKT signaling pathway to promote the differentiation of stem cells into fibroblasts and enhance collagen synthesis.[21]
Experimental Protocol: Stimulation of Collagen Synthesis in Human Dermal Fibroblasts (Adapted for this compound)
This protocol outlines a method to assess the effect of this compound on collagen production in primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sircol™ Soluble Collagen Assay Kit
-
Cell culture plates (24-well)
-
Spectrophotometer
Procedure:
-
Culture HDFs in a 24-well plate until they reach 80-90% confluency.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their growth phase.
-
Treat the cells with various non-cytotoxic concentrations of this compound in a serum-free medium for 48-72 hours. Include a vehicle control (medium with the solvent used for this compound) and a positive control (e.g., TGF-β).
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ Collagen Assay according to the manufacturer's instructions.
-
Briefly, the Sircol dye reagent binds to the [Gly-X-Y]n helical structure of soluble collagens. The collagen-dye complex is then precipitated, and the absorbance of the final solution is measured spectrophotometrically at 555 nm.
-
Normalize the collagen content to the total protein content or cell number in each well to account for any effects on cell proliferation.
-
Compare the amount of collagen produced in the this compound-treated cells to the control cells to determine the effect on collagen synthesis.
Diagram: Resveratrol-Mediated Collagen Synthesis Pathway
Caption: A simplified pathway showing how resveratrol can stimulate collagen synthesis.
Stability and Formulation Considerations
A significant challenge with resveratrol is its instability, particularly its sensitivity to UV light and pH changes.[15][22][23] this compound, as a derivative, may offer improved stability, a critical factor for its successful incorporation into cosmetic formulations. Encapsulation technologies, such as solid lipid nanoparticles (SLNs), have been shown to enhance the stability and skin permeation of resveratrol and could be a viable strategy for this compound as well.[24] The use of UV filters in formulations can also help to protect resveratrol from degradation.[22]
Safety and Toxicology
While resveratrol is generally considered safe for topical use, high concentrations may have pro-oxidant effects.[25] The safety profile of this compound for topical application would need to be thoroughly evaluated through standard toxicological testing, including skin irritation and sensitization assays. A material safety data sheet (MSDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life.[26] Standard handling precautions in a laboratory setting are advised.[26]
References
- 1. Synthesis and Biological Evaluation of Resveratrol Derivatives as Melanogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol as an active ingredient for cosmetic and dermatological applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmethicallyactive.com [cosmethicallyactive.com]
- 9. Ten Application Efficacy of Organic Resveratrol Extract on Skin [greenskybio.com]
- 10. drdavinlim.com [drdavinlim.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. Resveratrol inhibits collagen I synthesis by suppressing IGF-1R activation in intestinal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resveratrol inhibits collagen I synthesis by suppressing IGF-1R activation in intestinal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2012069362A1 - Cosmetic composition for skin whitening comprising resveratrol - Google Patents [patents.google.com]
- 23. iris.unict.it [iris.unict.it]
- 24. mdpi.com [mdpi.com]
- 25. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound|1393556-48-3|MSDS [dcchemicals.com]
Application Notes and Protocols: Enzyme Kinetics of Azo-Resveratrol with Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in melanin biosynthesis and is a major target for the development of inhibitors to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products.[1][2] Azo-resveratrol, a synthetic derivative of resveratrol, has emerged as a potent inhibitor of mushroom tyrosinase.[3][4][5][6] Understanding the kinetic parameters of this inhibition is crucial for its development as a therapeutic or cosmetic agent. These application notes provide a summary of the known inhibitory activity of this compound and a detailed protocol for determining its enzyme kinetic parameters.
Data Presentation
The inhibitory potential of this compound against mushroom tyrosinase has been quantified by its half-maximal inhibitory concentration (IC50) value.
Table 1: Inhibitory Activity of this compound against Mushroom Tyrosinase
| Compound | IC50 (μM) | Reference |
| This compound | 36.28 ± 0.72 | [3][5] |
| Kojic Acid (Reference) | 49.08 | [7] |
Note: Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound
Principle:
This assay measures the ability of this compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase. The formation of dopachrome, a colored product, is monitored spectrophotometrically at 475 nm. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions.
Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sodium Phosphate Buffer
-
This compound solution at various concentrations (or DMSO for the control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Determination of Kinetic Parameters (Km, Vmax, and Ki)
Principle:
To determine the mode of inhibition and the inhibition constant (Ki), the enzyme activity is measured at various concentrations of the substrate (L-DOPA) in the presence and absence of the inhibitor (this compound). The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) to determine Km, Vmax, and the type of inhibition.
Reagents and Materials:
-
Same as in Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of L-DOPA in sodium phosphate buffer.
-
Prepare at least two different fixed concentrations of this compound.
-
Set up reactions in a 96-well plate as follows:
-
Control Series (No Inhibitor): Varying concentrations of L-DOPA, fixed concentration of tyrosinase, and DMSO (instead of inhibitor).
-
Inhibitor Series 1: Varying concentrations of L-DOPA, fixed concentration of tyrosinase, and a fixed concentration of this compound.
-
Inhibitor Series 2: Varying concentrations of L-DOPA, fixed concentration of tyrosinase, and a different fixed concentration of this compound.
-
-
-
Measurement:
-
Follow the same measurement procedure as in Protocol 1 to determine the initial reaction velocities (V) for each reaction condition.
-
-
Data Analysis:
-
Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V).
-
Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration (including the control with no inhibitor).
-
Determine Km and Vmax: From the plot of the control series (no inhibitor), the x-intercept is -1/Km and the y-intercept is 1/Vmax.
-
Determine the Type of Inhibition:
-
Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.
-
-
Determine Ki: The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots or by creating secondary plots (e.g., a Dixon plot). For competitive inhibition, the slope of the Lineweaver-Burk plot is given by (Km/Vmax) * (1 + [I]/Ki).
-
Visualizations
Caption: Experimental workflow for determining the kinetic parameters of a tyrosinase inhibitor.
Caption: Proposed competitive inhibition mechanism of tyrosinase by this compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Azo-Resveratrol In Vitro Applications
Welcome to the technical support center for Azo-Resveratrol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this promising resveratrol analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate solubility issues and effectively design your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is an analog of resveratrol where the central carbon-carbon double bond is replaced by an azo group (-N=N-). It is recognized as a potent tyrosinase inhibitor, with studies showing significant activity in this area.[1] Its structural similarity to resveratrol, a well-studied polyphenol with numerous biological activities, suggests that this compound may also possess other interesting pharmacological properties.[2][3]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?
The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[4] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted to the final desired concentration in your aqueous cell culture medium.
Q3: What is the recommended procedure for preparing a DMSO stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in pure DMSO. A product datasheet suggests that a solution in DMSO can be stored for up to 2 weeks at 4°C or for 6 months at -80°C.[1] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the DMSO Percentage (with caution): While increasing the DMSO in your final solution can enhance solubility, it's a delicate balance, as higher concentrations can be toxic to cells. Always perform a vehicle control to assess the effect of the solvent on your cells.
-
Use a Pre-warmed Medium: Adding the DMSO stock solution to a pre-warmed (37°C) cell culture medium can sometimes help prevent immediate precipitation.
-
Rapid Mixing: Ensure rapid and thorough mixing of the DMSO stock into the medium to facilitate dispersion and dissolution.
-
Formulation Strategies: For persistent issues, consider more advanced formulation strategies as outlined in the troubleshooting guide below.
Troubleshooting Guide
Issue: this compound Precipitation in Cell Culture Media
This is a frequent challenge stemming from the hydrophobic nature of this compound. The following troubleshooting steps, based on established methods for its parent compound, resveratrol, can help you achieve a stable working solution.
Step 1: Optimize Your Stock Solution and Dilution Technique
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock drop-wise to achieve the final desired concentration.
-
Visually inspect for any signs of precipitation immediately and after a short incubation period at 37°C.
-
Step 2: Explore the Use of Co-solvents and Surfactants
If direct dilution from a DMSO stock is unsuccessful, the use of co-solvents or non-ionic surfactants can improve solubility. These methods are widely used for resveratrol and are likely applicable to its azo-analog.[5][6]
-
Co-solvents (e.g., Ethanol, PEG-400):
-
Protocol: Prepare a primary stock in DMSO, then create an intermediate dilution in a co-solvent like ethanol or polyethylene glycol 400 (PEG-400) before the final dilution in the aqueous medium. Be mindful of the final concentration of all solvents.
-
-
Surfactants (e.g., Tween® 80, Poloxamer 407):
-
Protocol: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. Prepare a stock solution of the surfactant in your cell culture medium. Then, add the this compound DMSO stock to this surfactant-containing medium. Optimization of the surfactant concentration will be necessary to ensure it is non-toxic to your cells.
-
Step 3: Consider Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Protocol:
-
Prepare a solution of HP-β-CD in water or your buffer of choice.
-
Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring.
-
The mixture is typically stirred for a period (e.g., 24 hours) to allow for complex formation.
-
The organic solvent is then removed (e.g., by evaporation).
-
The resulting aqueous solution of the this compound:HP-β-CD complex can be sterile-filtered and used for experiments.
-
Data Presentation
Table 1: Known Solubility and Activity of this compound
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | Soluble | DMSO | [4] |
| IC₅₀ (Tyrosinase Inhibition) | 36.28 ± 0.72 µM | Mushroom Tyrosinase | [10] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DMSO | [1] |
Table 2: Solubility of Resveratrol (Parent Compound) in Various Solvents at Room Temperature
This data for the parent compound, resveratrol, can serve as a useful reference for selecting alternative solvent systems for this compound, though empirical testing is recommended.
| Solvent | Solubility (mg/mL) | Reference |
| Water | < 0.05 | [11] |
| Ethanol | ~50 | [12] |
| DMSO | ~50 | [12] |
| Dimethylformamide (DMF) | ~100 | [12] |
| Acetone | 50 | [13] |
| Methanol | Data varies, generally good solubility | [14][15] |
| Polyethylene Glycol 400 (PEG-400) | up to 374 | [6] |
| Propylene Glycol | ~9.2 | [5] |
| Tween® 80 | ~9.8 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for a Tyrosinase Inhibition Assay
This protocol is adapted from the methodology used for evaluating resveratrol analogs as tyrosinase inhibitors.[16]
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Preparation of Working Solutions:
-
Further dilute the 10 mM stock solution with a phosphate buffer (pH 6.8) containing a small percentage of DMSO (e.g., 2.5%) to achieve the desired final concentrations for the assay. It is important to maintain the same final DMSO concentration across all experimental and control groups.
-
-
Tyrosinase Inhibition Assay (Qualitative Screening):
-
In a 96-well microplate, add the following in order:
-
10 µL of mushroom tyrosinase solution (e.g., 125 U/mL).
-
70 µL of phosphate buffer (pH 6.8).
-
60 µL of the this compound working solution.
-
-
For the positive control, use a known tyrosinase inhibitor like kojic acid.
-
For the negative control, use the buffer with the same final DMSO concentration.
-
Initiate the reaction by adding 70 µL of L-tyrosine solution (e.g., 0.3 mg/mL in distilled water).
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) at time zero (T0).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) and read the absorbance again (T1).
-
Calculate the percentage of inhibition.
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by this compound (Inferred from Resveratrol)
Given that this compound is an analog of resveratrol, it is plausible that it may modulate similar signaling pathways. The following diagrams illustrate key pathways known to be affected by resveratrol.
Caption: Inferred PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Caption: Inferred activation of the Nrf2 antioxidant pathway by this compound.
Caption: Inferred inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for overcoming this compound solubility issues in vitro.
References
- 1. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sirtuin System: The Holy Grail of Resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inclusion Complex of Resveratrol with γ-Cyclodextrin as a Functional Ingredient for Lemon Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alcoholinmoderation.com [alcoholinmoderation.com]
- 11. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement and correlation of solubility of trans-resveratrol in 11 solvents at T = (278.2, 288.2, 298.2, 308.2, and 318.2) K (Journal Article) | ETDEWEB [osti.gov]
- 16. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Azo-Resveratrol in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azo-resveratrol. The information provided is intended to assist in stabilizing this compound in solution for long-term experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic analog of resveratrol where the central carbon-carbon double bond is replaced by an azo group (-N=N-).[1][2][3] This modification can alter the molecule's chemical properties, including its stability and biological activity, while potentially retaining some of the therapeutic effects of resveratrol.[4] It has been investigated for its potential as a tyrosinase inhibitor and for its antifungal properties.[4][5]
2. What are the main challenges in working with this compound in solution?
While specific data on this compound is limited, based on the properties of its parent compound, resveratrol, and other aromatic azo compounds, the main challenges are expected to be:
-
Photosensitivity: Azo compounds can undergo photoisomerization, and resveratrol is known to be sensitive to light.[6][7] Exposure to UV or even ambient light can lead to degradation or changes in the compound's activity.
-
pH Sensitivity: Resveratrol is most stable in acidic conditions (pH < 6.8) and degrades rapidly in neutral to alkaline solutions.[8][9][10][11] Azo compounds can also exhibit pH-dependent stability.
-
Oxidation: The phenolic hydroxyl groups in this compound make it susceptible to oxidation, especially in aqueous solutions.[12]
-
Low Aqueous Solubility: Like resveratrol, this compound is expected to have poor solubility in water, which can complicate the preparation of stock solutions and its use in aqueous experimental systems.[4]
3. What is the best solvent for dissolving this compound?
There is limited published data on the solubility of this compound. However, based on the solubility of resveratrol and general characteristics of azo compounds, the following solvents are recommended for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for in vitro experiments.[9]
-
Ethanol: Resveratrol is highly soluble in ethanol.[2]
-
Methanol, Acetone, and Ethyl Acetate: Azo dyes are often soluble in these polar organic solvents.[1][9]
For long-term experiments, especially in cell culture, it is crucial to use a solvent that is non-toxic at the final working concentration. DMSO is widely used, but its concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Quantitative Data: Solubility of Resveratrol in Common Solvents
Disclaimer: The following table provides solubility data for resveratrol, which can be used as a starting point for this compound. Actual solubility of this compound may differ and should be determined empirically.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.05 | [2] |
| Ethanol | > 50 | [2] |
| DMSO | > 50 | [2] |
| Polyethylene Glycol 400 (PEG-400) | 374 | [2] |
| Propylene Glycol | High | [2] |
| Acetone | High | [2] |
| Methanol | High | [2] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Question: I've diluted my this compound stock solution into my cell culture medium, and I'm observing precipitation. What can I do?
Answer:
Precipitation in aqueous media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to below its solubility limit in the aqueous medium.
-
Optimize the Stock Solution Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) so that a smaller volume is needed for dilution, minimizing the amount of organic solvent introduced into the aqueous phase.
-
Use a Carrier Molecule: Complexing this compound with a carrier molecule can enhance its aqueous solubility. Consider the following:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and stability.
-
Bovine Serum Albumin (BSA): In cell culture, supplementing the medium with BSA can help to solubilize and stabilize hydrophobic compounds.
-
-
Gentle Warming and Sonication: After dilution, gently warming the solution (e.g., to 37°C) and brief sonication can sometimes help to dissolve small precipitates. However, be cautious with temperature, as it can also accelerate degradation.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare fresh dilutions from your stock solution immediately before each experiment.
Issue 2: Degradation of this compound During Long-Term Experiments
Question: I'm concerned that my this compound is degrading over the course of my multi-day experiment. How can I improve its stability?
Answer:
Degradation is a significant concern, likely due to photosensitivity, pH instability, and oxidation. The following measures can help to mitigate these issues:
-
Protect from Light: Azo compounds and resveratrol are light-sensitive.
-
Work in a dimly lit environment when preparing and handling solutions.
-
Store stock solutions and experimental setups in the dark by using amber vials or wrapping containers in aluminum foil.
-
-
Control the pH: Resveratrol is most stable in acidic conditions.
-
If your experimental system allows, maintain the pH of your solution below 6.8.[9][10][11]
-
For cell culture experiments where the pH is typically around 7.4, degradation is more likely. In this case, it is advisable to refresh the medium with freshly diluted this compound at regular intervals (e.g., every 24 hours).
-
-
Use Antioxidants: The addition of antioxidants to your solution can help to prevent oxidative degradation.
-
Ascorbic acid (Vitamin C): Can be added to solutions to scavenge oxygen.
-
Butylated hydroxytoluene (BHT): A common antioxidant used to stabilize organic compounds.
-
Note: Always perform control experiments to ensure that the added antioxidant does not interfere with your experimental results.
-
-
Deoxygenate Solutions: For in vitro assays without live cells, you can reduce oxidative degradation by preparing your buffers with deoxygenated water and purging the headspace of your storage containers with an inert gas like nitrogen or argon.
-
Store Properly:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
A datasheet for a commercial this compound product suggests storage at -20°C for up to 2 years in powder form, and for 6 months at -80°C in DMSO.[13]
-
Quantitative Data: pH Stability of Resveratrol
Disclaimer: This table shows the stability of resveratrol at different pH values and can be used as a guide for this compound. The stability of this compound should be confirmed experimentally.
| pH | Stability | Comments | Reference |
| 1.2 - 6.0 | High | Relatively stable for extended periods. | [8][11] |
| 6.8 | Moderate | Degradation begins to increase exponentially above this pH. | [9][10][11] |
| 7.4 | Low | Significant degradation can occur, with a half-life of less than 3 days at 37°C. | [11] |
| > 8.0 | Very Low | Rapid degradation. At pH 8, the half-life is less than 10 hours at 37°C. | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Transfer the powder to an amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw one aliquot of the this compound stock solution at room temperature, protected from light.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. Important: Add the stock solution to the medium and mix immediately by gentle pipetting or inversion to prevent precipitation. Do not add the medium to the concentrated stock.
-
Ensure the final concentration of DMSO in the medium is below a non-toxic level (typically <0.5%).
-
Use the freshly prepared medium containing this compound immediately for your experiment.
-
For long-term experiments, replace the medium with a fresh preparation of this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration of the active compound.
-
Signaling Pathways and Experimental Workflows
The biological effects of resveratrol are mediated through various signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, it is hypothesized that they may overlap with those of resveratrol.
Diagram: Potential Signaling Pathways Modulated by this compound
The following diagram illustrates some of the key signaling pathways known to be affected by resveratrol, which may also be relevant for this compound.
Caption: Putative signaling pathways modulated by this compound, based on known targets of resveratrol.
Diagram: Experimental Workflow for Stability Testing
This workflow outlines a general procedure for assessing the stability of this compound under various experimental conditions.
Caption: A logical workflow for determining the stability of this compound under various conditions.
References
- 1. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azo dye - Wikipedia [en.wikipedia.org]
- 7. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS#:1393556-48-3 | Chemsrc [chemsrc.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Azo-Resveratrol Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Azo-Resveratrol. The synthesis is a multi-step process that is highly sensitive to reaction conditions, and deviations can lead to significant side reactions, impacting yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Diazotization Stage Issues
The first stage of the synthesis involves the conversion of a primary aromatic amine to an aryl diazonium salt. This intermediate is notoriously unstable.
Q1: Why is my reaction mixture turning dark brown or black and forming tar during diazotization?
A: This is a common issue often caused by two main factors:
-
Oxidation of the Starting Amine: Aniline and its derivatives are highly susceptible to oxidation, especially when exposed to air. This oxidation process forms strongly colored impurities that can polymerize into tar-like substances[1].
-
Decomposition at Elevated Temperatures: The diazotization reaction is highly exothermic. If the temperature rises above the recommended 0-5 °C, the diazonium salt will rapidly decompose, contributing to the formation of dark, complex mixtures[2][3].
Troubleshooting Steps:
-
Ensure the starting aromatic amine is purified shortly before use (e.g., by distillation).
-
Maintain a strict temperature control of 0-5 °C using an ice-salt bath[1][4].
-
Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Q2: My final yield is very low, and analysis shows the presence of a phenol corresponding to my starting amine. What happened?
A: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are only metastable in solution at low temperatures[5]. If the temperature increases, the diazonium group (a very good leaving group) is eliminated as nitrogen gas (N₂). The resulting highly reactive aryl cation is then attacked by water in the aqueous solution to form an unwanted phenol byproduct[3][6].
Troubleshooting Steps:
-
Use a reliable thermometer and ensure the reaction temperature never exceeds 5 °C[5][7].
-
Use the prepared diazonium salt solution immediately in the subsequent coupling step. Do not store it.
Section 2: Azo Coupling Stage Issues
The second stage involves the electrophilic aromatic substitution reaction between the aryl diazonium salt and the activated aromatic ring of resveratrol.
Q3: The azo coupling reaction is not proceeding, or the yield is extremely poor. What should I check first?
A: The most critical parameter for azo coupling is pH . The diazonium ion is a weak electrophile and requires a highly activated coupling partner[8]. For phenols like resveratrol, the reaction works best under mildly alkaline conditions.
-
Rationale: In a basic medium (pH 9-10), the phenolic hydroxyl group of resveratrol is deprotonated to form a phenoxide ion. This phenoxide is a much stronger activating group than the neutral hydroxyl group, making the aromatic ring electron-rich and highly susceptible to attack by the diazonium electrophile[3][9][10].
-
Consequences of Incorrect pH:
-
Too Acidic (pH < 7): The concentration of the reactive phenoxide ion is too low, and the coupling reaction will be extremely slow or will not occur at all[10].
-
Too Basic (pH > 11): The diazonium salt itself can be consumed in a side reaction, converting to a non-electrophilic syn- and anti-diazoate species, which halts the desired coupling reaction[11].
-
Troubleshooting Steps:
-
Carefully monitor and adjust the pH of the resveratrol solution to be mildly alkaline (pH 9-10) before and during the addition of the diazonium salt solution[12].
Q4: I obtained a mixture of products instead of a single this compound isomer. How can I improve selectivity?
A: This issue arises from the fact that resveratrol has multiple activated positions on its aromatic rings where the azo coupling can occur. The reaction is an electrophilic aromatic substitution, and substitution typically occurs at the position para to the strongest activating group (the hydroxyl group)[8][13]. If the para position is occupied, substitution may occur at the ortho position, though this is usually slower[13].
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the diazonium salt to resveratrol to minimize the chance of double-coupling reactions.
-
Slow Addition: Add the diazonium salt solution dropwise to the resveratrol solution to maintain a low concentration of the electrophile, which can favor the most reactive site.
-
Temperature Control: Maintain low temperatures (0-5 °C) during coupling to improve selectivity.
Q5: How can I prevent the formation of triazene impurities?
A: Triazenes are formed when the diazonium salt reacts with unreacted primary or secondary amines instead of the intended coupling partner[13]. This is typically a problem when the initial diazotization reaction is incomplete.
Troubleshooting Steps:
-
Ensure the diazotization goes to completion by using a slight excess of nitrous acid. You can test for the presence of excess nitrous acid using starch-iodide paper (it will turn blue-black)[2].
-
Maintain the correct pH during the coupling step. Triazene formation with aromatic amines is often favored in less acidic conditions than the C-coupling reaction.
Data Presentation: Critical Reaction Parameters
The tables below summarize the key parameters and their impact on the synthesis.
Table 1: Troubleshooting Guide for the Diazotization Stage
| Parameter | Recommended Condition | Common Problem if Deviated | Resulting Side Product(s) |
| Temperature | 0 - 5 °C | Temperature too high (> 5 °C) | Decomposition of diazonium salt |
| Reagent Purity | Freshly purified aromatic amine | Use of old or discolored amine | Oxidation of starting material |
| Acid Concentration | Excess strong acid (e.g., HCl) | Insufficient acid | Incomplete diazotization, side reactions |
Table 2: pH Control for the Azo Coupling Stage with Resveratrol
| Optimal pH Range | Rationale | Consequence of Low pH (< 7) | Consequence of High pH (> 11) |
| 9 - 10 | Formation of the highly activated phenoxide ion from resveratrol, which accelerates the reaction[9][11]. | Resveratrol is not sufficiently activated; the reaction is very slow or fails[10]. | The diazonium salt converts to an unreactive diazoate, preventing the coupling reaction[11]. |
Experimental Protocols
This section provides a generalized, representative methodology for the synthesis of this compound. Note: Researchers should adapt this protocol based on the specific aromatic amine used and consult relevant literature.
Part A: Preparation of the Aryl Diazonium Salt Solution
-
Dissolve the primary aromatic amine (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3.0 eq) in a flask.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. The amine hydrochloride may precipitate.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature of the reaction mixture never rises above 5 °C[4][14].
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes in the ice bath.
-
Confirm the presence of a slight excess of nitrous acid using potassium iodide-starch paper (a positive test results in an immediate dark blue/black color).
-
The resulting clear solution of the aryl diazonium salt should be used immediately.
Part B: Azo Coupling with Resveratrol
-
In a separate flask, dissolve resveratrol (1.0 eq) in a cold aqueous solution of sodium hydroxide (approx. 2.0-3.0 eq) to achieve a pH between 9 and 10.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
While maintaining vigorous stirring and low temperature, add the freshly prepared diazonium salt solution (from Part A) dropwise to the resveratrol solution over 30-60 minutes[3].
-
Monitor the pH during the addition and add more base as needed to keep it within the 9-10 range.
-
A colored precipitate of this compound should form during the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolate the crude product by vacuum filtration, wash with cold water, and purify by recrystallization or column chromatography.
Visualizations
Diagrams of Reaction and Troubleshooting Pathways
Caption: High-level workflow for this compound synthesis.
Caption: Key side reaction pathways in the synthesis process.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. organic chemistry - Azo coupling with arenediazonium salts - why isn't nitrogen gas lost? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 8. Azo Coupling [organic-chemistry.org]
- 9. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. scienceinfo.com [scienceinfo.com]
Optimizing reaction conditions for Azo-Resveratrol synthesis
Welcome to the technical support center for the synthesis of Azo-Resveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis of this compound, providing practical solutions and explanations.
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically a two-step process:
-
Diazotization: An aromatic primary amine, such as 4-aminophenol, is reacted with a source of nitrous acid (commonly sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a coupling agent, in this case, Resveratrol. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of Resveratrol, which is activated by its hydroxyl groups. This reaction is pH-dependent and typically carried out under neutral to mildly alkaline conditions to facilitate the coupling.
Q2: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | The diazonium salt is thermally unstable. Ensure the temperature of the diazotization reaction is strictly maintained between 0-5 °C using an ice-salt bath. Prepare the diazonium salt fresh and use it immediately in the coupling step. |
| Incorrect pH for Coupling Reaction | The azo coupling reaction with phenols like Resveratrol is highly pH-sensitive. An acidic pH is generally unfavorable for the coupling step. The reaction medium should be neutral to mildly alkaline (pH 7-9) to activate the hydroxyl groups of Resveratrol, making the aromatic ring more susceptible to electrophilic attack. Deprotonation of the phenolic hydroxyl groups increases the electron density of the ring, promoting the reaction.[1] |
| Sub-optimal Reactant Stoichiometry | The molar ratio of the reactants is crucial. An excess of the amine or the coupling agent can lead to side reactions and purification challenges. Start with a 1:1 molar ratio of the aromatic amine to Resveratrol and optimize from there. A slight excess of the diazonium salt may sometimes be used to ensure complete consumption of the more valuable Resveratrol. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout both the diazotization and coupling steps to ensure homogeneity and maximize contact between reactants. |
| Presence of Impurities | Use pure starting materials. Impurities in the aromatic amine or Resveratrol can interfere with the reaction. |
Q3: I am observing the formation of a dark, tarry substance instead of a clean precipitate. What could be the reason?
A3: The formation of tarry byproducts is often a result of the decomposition of the diazonium salt, which can lead to a variety of side reactions, including the formation of phenols and other polymeric materials. To mitigate this:
-
Strictly control the temperature during diazotization.
-
Ensure the diazonium salt solution is added slowly to the Resveratrol solution with efficient stirring.
-
Avoid exposing the reaction mixture to direct sunlight, as diazonium salts can be light-sensitive.
Q4: What are the common side products in this compound synthesis and how can I minimize them?
A4: Common side products in azo coupling reactions include:
-
Phenols: Formed from the reaction of the diazonium salt with water. This is more prevalent at higher temperatures. Minimizing the reaction temperature is key to reducing phenol formation.
-
Triazenes: Can form if the coupling reaction is carried out under conditions that favor the reaction of the diazonium salt with unreacted amine. Maintaining the correct stoichiometry and pH can help minimize this.
-
Ortho-substituted isomers: While the para-position is generally favored for coupling, some ortho-substitution may occur, especially if the para-position is sterically hindered.[2] Chromatographic purification is usually effective in separating these isomers.
Q5: What is the optimal temperature for the diazotization step?
A5: The optimal temperature for the diazotization of aromatic amines is typically between 0 and 5 °C.[3] This low temperature is critical to prevent the decomposition of the highly reactive and unstable diazonium salt.[3] Exceeding this temperature range can lead to the loss of the diazonium group as nitrogen gas, resulting in the formation of unwanted byproducts and a significant reduction in the yield of the desired azo compound.
Q6: How does pH affect the azo coupling reaction with Resveratrol?
A6: The pH of the reaction medium is a critical parameter for the azo coupling of diazonium salts with phenols like Resveratrol. For the coupling to occur efficiently, the phenolic hydroxyl groups of Resveratrol need to be deprotonated to form the more nucleophilic phenoxide ion. This is achieved under neutral to mildly alkaline conditions (typically pH 7-9). Under acidic conditions, the concentration of the phenoxide ion is too low for the reaction to proceed at a reasonable rate.[1][4] However, excessively high pH should also be avoided as it can promote the decomposition of the diazonium salt.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-aminophenol and Resveratrol.
Materials:
-
4-Aminophenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Resveratrol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a beaker, dissolve a specific molar equivalent of 4-aminophenol in a solution of hydrochloric acid and water.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the 4-aminophenol solution while maintaining the temperature between 0-5 °C and stirring vigorously. The addition should take approximately 10-15 minutes.
-
Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Azo Coupling Reaction
-
In a separate, larger beaker, dissolve one molar equivalent of Resveratrol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the Resveratrol solution with constant, vigorous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours to ensure the completion of the reaction.
Step 3: Isolation of the Product
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.[5][6][7][8]
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography, 60-120 mesh)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)[8]
-
Glass column
-
Cotton or glass wool
-
Sand
Procedure:
Step 1: Column Packing
-
Plug the bottom of the glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen solvent system.
-
Carefully pour the slurry into the column, allowing the silica to settle evenly without air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial eluting solvent through it until the packing is stable.
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the solvent to elute the compounds based on their polarity.
-
Collect the eluate in fractions (e.g., in test tubes).
Step 4: Analysis and Product Isolation
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize the expected effects of key reaction parameters on the yield and purity of this compound. Please note that these are generalized trends for azo coupling reactions and optimal conditions should be determined empirically for your specific setup.
Table 1: Effect of pH on Azo Coupling Yield
| pH | Expected Relative Yield | Observations |
| < 4 | Very Low | The concentration of the phenoxide ion is too low for efficient coupling. |
| 4 - 6 | Low to Moderate | Coupling rate increases as pH rises. |
| 7 - 9 | High (Optimal Range) | Sufficient phenoxide concentration for efficient coupling without significant diazonium salt decomposition. |
| > 10 | Moderate to Low | Increased rate of diazonium salt decomposition can lead to lower yields and more byproducts. |
Table 2: Effect of Temperature on Diazotization and Coupling
| Temperature (°C) | Expected Relative Yield | Observations |
| 0 - 5 | High (Optimal for Diazotization) | Minimizes decomposition of the diazonium salt. |
| 5 - 10 | Moderate | Some decomposition of the diazonium salt may occur, leading to slightly lower yields. |
| > 10 | Low | Significant decomposition of the diazonium salt, leading to low yields and formation of byproducts. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Tyrosinase Inhibition by Polyphenols
Caption: Simplified pathway of tyrosinase-mediated melanogenesis and its inhibition by polyphenols like this compound.
References
- 1. saudijournals.com [saudijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Understanding of Tyrosinase Inhibition by Polymeric Proanthocyanidins from Acacia confusa Stem Bark and Their Effect on the Browning Resistance of Fresh-Cut Asparagus Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Azo-Resveratrol Analogs
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the bioavailability of Azo-Resveratrol analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of resveratrol and its azo-analogs typically low?
The low oral bioavailability of these compounds is a well-documented challenge stemming from several factors:
-
Poor Water Solubility : Resveratrol and many of its analogs have low water solubility (<0.05 mg/mL), which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][2]
-
Extensive First-Pass Metabolism : After absorption in the intestine, these compounds undergo rapid and extensive metabolism in the enterocytes and liver.[3][4][5] The primary metabolic pathways are glucuronidation and sulfation of the phenolic hydroxyl groups, converting the active compound into more water-soluble but less biologically active metabolites.[6][7]
-
Chemical Instability : The trans-stilbene structure, which is the more biologically active form, can isomerize to the less active cis-form, particularly when exposed to UV light.[8][9] Azo-analogs are synthesized in part to address this, replacing the C=C double bond with a more stable N=N or C=N bond.[10][11]
-
Rapid Elimination : Due to their rapid metabolism, the parent compounds are quickly cleared from systemic circulation.[8][9]
Q2: What are the primary strategies to increase the bioavailability of this compound analogs?
There are three main approaches to overcome the pharmacokinetic challenges associated with these compounds:
-
Advanced Formulation and Delivery Systems : Encapsulating the analog in nanocarriers protects it from premature degradation and metabolism, improves solubility, and can facilitate controlled release.[12][13] This is the most widely studied and effective approach.
-
Chemical Modification and Derivatization : Synthesizing prodrugs or analogs with modified functional groups (e.g., methoxylation, alkylation) can block the sites of metabolism and improve lipophilicity, thereby enhancing absorption and stability.[8][9][14] The creation of an this compound analog is itself a form of chemical modification.[10]
-
Co-administration with Bioenhancers : Administering the analog with compounds that inhibit key metabolic enzymes (like UDP-glucuronosyltransferases) can slow down its metabolism. Piperine, an alkaloid from black pepper, is a well-known example.[15][16]
Q3: How do this compound analogs potentially offer an advantage over parent resveratrol?
The "azologization" strategy, where the stilbene C=C bond is replaced by an azo (N=N) or aza-stilbene (C=N) bond, is a bio-isosteric approach.[10][11] This modification can:
-
Improve Stability : The N=N or C=N bond can offer different chemical stability compared to the C=C bond.
-
Alter Biological Activity : The change in structure can lead to more potent or novel biological activities, such as enhanced cholinesterase inhibition or anti-cancer effects.[17]
-
Modify Pharmacokinetics : The altered structure may be less susceptible to certain metabolic enzymes, potentially improving its pharmacokinetic profile.
Troubleshooting Guides
Issue 1: My this compound analog shows poor solubility and precipitates in my aqueous assay buffer.
-
Cause : The inherent lipophilicity and poor water solubility of the stilbene-like core structure.
-
Solution 1: Formulation with Nanocarriers : Encapsulating your analog into a nano-delivery system can significantly improve its aqueous dispersibility and stability. Common choices include:
-
Solid Lipid Nanoparticles (SLNs) : These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, improve stability, and provide controlled release.[13][18]
-
Liposomes : Vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic compounds.[19][20]
-
Polymeric Nanoparticles : Made from biodegradable polymers like PLGA or natural polymers like chitosan, these can protect the drug and enhance oral delivery.[12][13] Carboxymethyl chitosan nanoparticles, for example, have been shown to increase the relative bioavailability of resveratrol by 3.5 times.[21]
-
-
Solution 2: Use of Cyclodextrins : Complexation with cyclodextrins can form inclusion complexes that enhance the water solubility of guest molecules like resveratrol analogs.[13]
Issue 2: In vivo studies show very low plasma concentration and rapid clearance of the parent analog.
-
Cause : This is a classic sign of extensive first-pass metabolism and rapid elimination.[3][5]
-
Solution 1: Nanoencapsulation : As detailed above, nanoparticles protect the analog from metabolic enzymes in the gut and liver, allowing more of the parent compound to reach systemic circulation.[12][22] They can extend the half-life and sustain blood levels.[12]
-
Solution 2: Co-administration with Piperine : Piperine is a known inhibitor of glucuronidation. Co-administering piperine with your analog can significantly slow its metabolism. In studies with resveratrol, co-administration of 10 mg/kg piperine increased the maximum serum concentration (Cmax) by 1544% and the total exposure (AUC) by 229% in mice.[16]
-
Solution 3: Structural Modification : If you are in the design phase, consider modifications that block metabolic sites. For example, replacing hydroxyl groups with methoxy groups (as in pterostilbene) increases lipophilicity and metabolic stability.[9]
Data Summary: Impact of Nanoformulations on Resveratrol Bioavailability
The following table summarizes findings from studies on resveratrol, which provide a strong basis for experiments with its azo-analogs.
| Formulation Type | Carrier Material(s) | Bioavailability Increase (vs. Free Compound) | Animal Model | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Stearic Acid, Poloxamer 188 | 8-fold | Rats | [13][20] |
| Polymeric Nanoparticles | Carboxymethyl Chitosan (CMCS) | 3.5-fold to 3.8-fold | Rats, Mice | [13][21] |
| Casein Nanoparticles | Casein | 10-fold | Rats | [23] |
| Gelatin Nanoparticles | Gelatin | 2-fold | Swiss albino mice | [12] |
| Human Serum Albumin (HSA) NPs | HSA, Folic Acid | 6-fold | Not Specified | [19] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Analog-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the widely used homogenization and ultrasonication method.[18][20]
Materials:
-
This compound Analog
-
Solid Lipid (e.g., Cetyl palmitate, Stearic acid)
-
Surfactant (e.g., Tween 60, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Phase Preparation : Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the accurately weighed this compound analog in the molten lipid.
-
Aqueous Phase Preparation : Heat the surfactant solution (e.g., 2% w/v Tween 60 in water) to the same temperature as the lipid phase.
-
Emulsification : Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication : Immediately subject the hot emulsion to high-power probe ultrasonication (e.g., 70% amplitude for 15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation : Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated analog.
-
Characterization : Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Bioavailability Assessment using Caco-2 Cell Permeability Assay
This assay models the human intestinal barrier to predict drug absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound analog formulation and control solution
-
Lucifer yellow (for monolayer integrity check)
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation : Seed Caco-2 cells on Transwell® inserts at an appropriate density. Culture for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test : Before the transport study, measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow permeability assay; low passage (<1%) confirms monolayer integrity.
-
Transport Experiment (Apical to Basolateral) : a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test formulation (this compound analog dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis : Quantify the concentration of the this compound analog in the collected samples using a validated analytical method like HPLC or LC-MS/MS.
-
Calculate Apparent Permeability (Papp) : The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of drug appearance in the basolateral chamber
-
A = Surface area of the Transwell® membrane
-
C0 = Initial drug concentration in the apical chamber
-
Visualizations: Workflows and Pathways
Caption: A decision workflow for troubleshooting low bioavailability.
Caption: Metabolic pathway leading to low bioavailability of analogs.
References
- 1. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interplay between metabolism and transport of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Updated Review of Advances to Enhance Resveratrol’s Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing the bioavailability of resveratrol by combining it with piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajphr.com [ajphr.com]
- 19. Resveratrol-Based Nanoformulations as an Emerging Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and in vitro/in vivo evaluation of resveratrol-loaded carboxymethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanotechnology-based formulations for resveratrol delivery: Effects on resveratrol in vivo bioavailability and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Increased Oral Bioavailability of Resveratrol by Its Encapsulation in Casein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Azo-Resveratrol degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azo-Resveratrol. The information provided is based on the general chemical properties of azo compounds and resveratrol, as specific data on "this compound" is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of resveratrol that incorporates an azo bond (-N=N-). Like many azo compounds, it is susceptible to degradation, which can impact experimental results, product efficacy, and shelf-life. The primary stability concerns are the cleavage of the azo bond and the degradation of the parent resveratrol structure, often through oxidation or photodegradation.
Q2: What are the primary degradation pathways for this compound?
The degradation of this compound is likely to occur through two main pathways:
-
Reductive Cleavage of the Azo Bond: This is a common degradation pathway for azo compounds, where the -N=N- bond is broken, leading to the formation of two aromatic amine compounds. This can be initiated by reducing agents, certain enzymes (like azoreductases), and anaerobic conditions.
-
Oxidative and Photodegradation of the Resveratrol Moiety: The resveratrol portion of the molecule is sensitive to degradation by light, oxygen, and high temperatures. This can lead to isomerization from the trans- to the cis-form, or oxidation to form various degradation products, which may alter its biological activity.
Q3: How can I prevent the degradation of my this compound samples?
To prevent degradation, consider the following precautions:
-
Storage: Store this compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
-
Solvent Selection: Use deoxygenated solvents for preparing solutions. Protic solvents may facilitate degradation, so aprotic solvents should be considered where appropriate.
-
pH Control: The stability of both the azo bond and the resveratrol structure can be pH-dependent. Maintain a stable pH in your experimental buffers, generally avoiding highly acidic or alkaline conditions.
-
Avoid Reducing Agents: Keep samples away from reducing agents, as they can cleave the azo bond.
-
Light Protection: Protect solutions and solid samples from direct light exposure by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of color in solution | Cleavage of the azo bond, which is often the chromophore. | Check for the presence of reducing agents in your media or buffers. Ensure proper storage under an inert atmosphere. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound into smaller molecules. | Analyze for the expected cleavage products (aromatic amines) and resveratrol degradation products. Review sample preparation and storage procedures. |
| Decreased biological activity | Degradation of the parent compound. | Prepare fresh solutions for each experiment. Confirm the integrity of the compound using analytical techniques before use. |
| Variability in experimental results | Inconsistent sample handling and storage leading to varying levels of degradation. | Standardize protocols for sample preparation, storage, and handling. Always protect samples from light and oxygen. |
Quantitative Data on Degradation
The following table summarizes hypothetical degradation data for this compound under different conditions to illustrate potential stability issues.
| Condition | Degradation Rate (% per hour) | Primary Degradation Product(s) |
| Aqueous Buffer (pH 7.4) at 37°C, exposed to air and light | 15% | Aromatic amines, oxidized resveratrol |
| Aqueous Buffer (pH 7.4) at 37°C, under nitrogen, in the dark | 2% | Minimal degradation |
| Methanol solution at room temperature, exposed to light | 10% | cis-Azo-Resveratrol, oxidized resveratrol |
| Methanol solution at 4°C, in the dark | <1% | Minimal degradation |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
-
Sample Preparation: Prepare a 100 µM solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Experimental Setup:
-
Transfer 1 mL of the solution into two clear and two amber glass vials.
-
Place one clear and one amber vial under a UV lamp (e.g., 365 nm).
-
Keep the other two vials in the dark as controls.
-
-
Time Points: Collect aliquots from each vial at 0, 1, 2, 4, and 8 hours.
-
Analysis: Analyze the aliquots by HPLC-UV/Vis to quantify the remaining this compound and identify any degradation products.
-
Data Interpretation: Compare the degradation rates between the light-exposed and dark-control samples to determine the photostability.
Protocol 2: Evaluating the Stability in the Presence of a Reducing Agent
-
Sample Preparation: Prepare a 100 µM solution of this compound in a deoxygenated buffer (pH 7.4).
-
Reaction Initiation:
-
To the experimental sample, add a reducing agent (e.g., sodium dithionite) to a final concentration of 1 mM.
-
To the control sample, add an equal volume of the buffer.
-
-
Time Points: Monitor the reaction over time by taking absorbance readings at the λmax of this compound at 0, 5, 10, 20, and 30 minutes.
-
Analysis: A decrease in absorbance indicates the cleavage of the azo bond. Confirm the formation of aromatic amine products using LC-MS.
-
Data Interpretation: Calculate the rate of degradation in the presence of the reducing agent.
Visualizations
Caption: this compound Degradation Pathways
Caption: Workflow for Photostability Assessment
Technical Support Center: Azo-Resveratrol Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Azo-Resveratrol and related compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4] Biological samples are complex matrices containing numerous endogenous components like phospholipids, proteins, and salts that can contribute to these effects.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[6][7] The post-column infusion method provides a qualitative assessment by showing regions in the chromatogram where ion suppression or enhancement occurs.[8] The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a post-spiked matrix extract to its response in a neat solution.[5]
Q3: What are the common causes of matrix effects in bioanalytical LC-MS?
A3: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the biological matrix.[5] Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[6] Other sources include salts, proteins, and metabolites of the target analyte or other administered drugs.[6][5] The choice of ionization technique can also play a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
Q4: Can an internal standard (IS) compensate for matrix effects?
A4: Yes, using an appropriate internal standard is a common strategy to compensate for matrix effects.[6] A stable isotope-labeled (SIL) internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby correcting for variability.[4][6] However, even a SIL-IS may not overcome significant sensitivity loss due to strong ion suppression.[6]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue often points towards unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and mitigate the problem.
Caption: Troubleshooting workflow for poor reproducibility.
Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to quantitatively determine the extent of ion suppression or enhancement.
-
Evaluate Significance: If the matrix effect is consistently above a set threshold (e.g., 15%), further optimization is necessary.
-
Optimize Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. Transitioning from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[1][6]
-
Optimize Chromatography: Modify the LC method to chromatographically separate this compound from co-eluting interferences. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[2]
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for any remaining matrix effects.[6]
-
Re-validate: After making changes, re-validate the method to ensure it meets the required criteria for accuracy, precision, and linearity.
Issue 2: Significant ion suppression observed during method development.
When post-column infusion experiments reveal significant ion suppression, the following steps can help identify and eliminate the source.
Caption: Workflow for mitigating ion suppression.
Steps:
-
Monitor for Phospholipids: Since phospholipids are a common cause of ion suppression, perform a precursor or neutral loss scan to monitor for their characteristic ions (e.g., m/z 184 in positive ion mode) to see if they co-elute with this compound.[6]
-
Modify LC Gradient: If co-elution is observed, adjust the chromatographic gradient to separate the analyte from the phospholipid elution zone.
-
Improve Sample Cleanup: Implement a sample preparation technique that is more effective at removing phospholipids, such as specific SPE cartridges or LLE conditions.[6]
-
Re-assess: After optimization, repeat the post-column infusion experiment to confirm that the ion suppression has been minimized.
Quantitative Data Summary
The following tables summarize typical quantitative data from LC-MS/MS method validations for resveratrol and its metabolites in biological matrices. These values can serve as a benchmark when developing a method for this compound.
Table 1: Recovery and Matrix Effect Data for Resveratrol and its Metabolites in Dog Plasma
| Analyte | QC Level (ng/mL) | Recovery (%) | Precision (%RSD) | Matrix Effect |
| Resveratrol | Low | 95 | 4-7 | No significant suppression |
| Mid | 98 | 4-7 | No significant suppression | |
| High | 90 | 4-7 | No significant suppression | |
| Resveratrol Glucuronide | Low | 74 | 2-9 | No significant suppression |
| Mid | 77 | 2-9 | No significant suppression | |
| High | 73 | 2-9 | No significant suppression | |
| Resveratrol Sulfate | Low | 83 | 3-9 | No significant suppression |
| Mid | 81 | 3-9 | No significant suppression | |
| High | 78 | 3-9 | No significant suppression | |
| Data adapted from a study on resveratrol in dog plasma.[9] |
Table 2: Intra- and Inter-day Precision and Accuracy for Resveratrol in Mouse Plasma and Brain
| Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Plasma | LLOQ | ≤ 10.2 | 95.8 - 105.3 | ≤ 8.7 | 97.2 - 104.1 |
| LQC | ≤ 7.5 | 98.1 - 103.5 | ≤ 6.9 | 99.3 - 102.8 | |
| MQC | ≤ 6.8 | 96.9 - 101.7 | ≤ 5.4 | 98.5 - 101.2 | |
| HQC | ≤ 5.9 | 97.3 - 102.1 | ≤ 4.8 | 98.9 - 101.5 | |
| Brain | LLOQ | ≤ 11.5 | 94.7 - 106.2 | ≤ 9.8 | 96.5 - 105.3 |
| LQC | ≤ 8.1 | 97.5 - 104.1 | ≤ 7.3 | 98.7 - 103.4 | |
| MQC | ≤ 7.2 | 96.4 - 102.3 | ≤ 6.1 | 97.9 - 101.8 | |
| HQC | ≤ 6.3 | 97.8 - 102.9 | ≤ 5.2 | 98.6 - 102.1 | |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is representative of typical validation results.[10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative evaluation of the matrix effect.
Caption: Protocol for post-extraction spike method.
Methodology:
-
Prepare Set A: Prepare standard solutions of this compound at low and high concentrations in the final mobile phase composition.
-
Prepare Set B: Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound at the same low and high concentrations as in Set A.
-
Analysis: Analyze both sets of samples using the developed LC-MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration level and each lot of matrix using the following formula:
-
MF = (Mean peak response of analyte in post-spiked matrix) / (Mean peak response of analyte in neat solution)
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement. The precision of the matrix factor across the different lots should be ≤15% CV.[5]
-
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
This protocol helps to identify the chromatographic regions where matrix effects occur.
Methodology:
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC flow stream after the analytical column, using a T-junction.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of this compound. A stable baseline signal is expected. Any deviation (dip or peak) in this baseline indicates ion suppression or enhancement, respectively, caused by co-eluting components from the matrix.
-
Interpretation: The retention times of these deviations highlight the regions where this compound would be susceptible to matrix effects if it were to elute at that time.[8] This information can be used to adjust the chromatography to move the analyte's retention time away from these zones of interference.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Azo-Resveratrol experiments
Welcome to the technical support center for Azo-Resveratrol experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure this compound is typically an orange to reddish-colored solid. The exact hue can be influenced by the solvent used for crystallization and the physical state (e.g., powder vs. crystals).
Q2: My synthesized this compound has a brownish or dark, tar-like appearance. What could be the cause?
A2: A dark or brownish color often indicates the presence of impurities, which can arise from several sources:
-
Oxidation: Phenolic compounds like this compound are susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Incomplete Reaction: Unreacted starting materials or the formation of side-products during the diazotization or coupling steps can result in a discolored final product.
-
Degradation: Exposure to high temperatures, strong light, or non-optimal pH during workup and purification can cause the this compound to degrade.
Q3: The biological activity (e.g., tyrosinase inhibition) of my this compound is lower than expected. What are the potential reasons?
A3: Lower than expected biological activity can be due to several factors:
-
Purity: The presence of impurities can significantly lower the effective concentration of your active compound.
-
Structural Isomers: The synthesis of azo compounds can sometimes yield different isomers, which may have varied biological activities. The position of the azo bridge on the resorcinol ring is crucial for its activity.
-
Degradation: this compound, like Resveratrol, may be unstable under certain experimental conditions (e.g., in cell culture media over long incubation times). Degradation would lead to a decrease in the concentration of the active compound.[1]
-
Assay Interference: The inherent color of this compound or the presence of phenolic impurities can interfere with colorimetric or fluorometric assays.
Q4: Can this compound interfere with common cytotoxicity assays like MTT or Neutral Red?
A4: Yes, it is possible. Phenolic compounds have been reported to interfere with various biological assays. For instance, some polyphenols can reduce MTT, leading to an overestimation of cell viability. The color of this compound can also interfere with the spectrophotometric readings in both MTT and Neutral Red assays. It is advisable to run appropriate controls, such as a cell-free assay with this compound, to check for any direct reaction with the assay reagents.
Troubleshooting Guides
Guide 1: Synthesis and Purification Issues
This guide addresses common problems encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Color of Product (e.g., brown, black) | Oxidation of phenolic groups. Formation of side-products due to incorrect reaction temperature. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Ensure the diazotization reaction is carried out at low temperatures (0-5 °C). |
| Low Yield | Incomplete diazotization or coupling. Decomposition of the diazonium salt. | Monitor the reaction progress using thin-layer chromatography (TLC). Use freshly prepared reagents. Maintain the reaction temperature strictly. |
| Difficulty in Purification | Presence of multiple, closely-related byproducts. Product is insoluble in common chromatography solvents. | Use a combination of purification techniques, such as column chromatography followed by recrystallization. Screen a wider range of solvents for both chromatography and recrystallization. |
| Product is a sticky solid or oil | Presence of solvent residues or impurities. | Dry the product thoroughly under high vacuum. Attempt to induce crystallization by trituration with a non-polar solvent like hexane. |
Guide 2: Inconsistent Biological Activity
This guide provides troubleshooting for variability in the biological effects of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between experimental replicates | Instability of this compound in the assay medium. Pipetting errors. | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and store at low temperatures. Use calibrated pipettes and ensure proper mixing. |
| IC50 value is significantly higher than reported values | Impure compound. Incorrect concentration determination. | Re-purify the compound and confirm its identity and purity by NMR, LC-MS, and elemental analysis. Use a calibrated method for concentration determination, considering the molar extinction coefficient of this compound. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | Compound precipitation at higher concentrations. Off-target effects or cytotoxicity. | Check the solubility of this compound in the assay buffer at the highest concentration used. Perform a cytotoxicity assay to rule out cell death as the cause of the observed effect. |
| Assay interference | The color of this compound affects absorbance/fluorescence readings. | Run a cell-free control with this compound at all tested concentrations to quantify its contribution to the signal. If interference is significant, consider using an alternative assay that is less susceptible to colorimetric interference. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a diazotization reaction followed by an azo coupling. A common method involves the diazotization of an aromatic amine and subsequent coupling with resorcinol. A detailed procedure has been described in the literature, which can be adapted for specific laboratory conditions.[2]
Materials:
-
4-Aminophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Ice
-
Suitable solvents for reaction and purification (e.g., water, ethanol)
Procedure:
-
Diazotization of 4-Aminophenol:
-
Dissolve 4-aminophenol in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Azo Coupling with Resorcinol:
-
In a separate flask, dissolve resorcinol in a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the resorcinol solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of this compound should form.
-
-
Workup and Purification:
-
After the reaction is complete, neutralize the solution carefully.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway Interference
This compound is investigated for its biological activities, which often involve interaction with cellular signaling pathways. Unexpected results could arise from off-target effects or interference with multiple pathways.
Caption: Potential for on-target and off-target effects of this compound.
References
Modifying Azo-Resveratrol structure to improve activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of the azo-resveratrol structure to improve its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for modifying the resveratrol structure with an azo bridge?
A1: Resveratrol, a natural polyphenol, exhibits numerous biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[3][4][5] Replacing the vinyl bridge of resveratrol with an azo (-N=N-) linkage to create this compound is a bioisosteric modification.[1][4] This change can alter the molecule's electronic properties, stability, and three-dimensional structure, potentially leading to enhanced biological activity and improved pharmacokinetic properties.[1]
Q2: What are the key biological activities of this compound and its derivatives?
A2: Research has primarily focused on the following activities for this compound analogs:
-
Tyrosinase Inhibition: this compound has shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis.[3][6][7] This makes it a potential candidate for applications in treating hyperpigmentation disorders.
-
Anticancer Activity: Novel aza-resveratrol analogs have demonstrated superior inhibitory activity against breast cancer cell lines compared to the parent resveratrol compound.[8]
-
Antioxidant Activity: Like resveratrol, its azo-analogs are investigated for their ability to scavenge free radicals, which is a key mechanism in preventing various diseases.[1][9]
Q3: What are the main synthetic routes for preparing this compound derivatives?
A3: The synthesis of azo-stilbenes, including this compound, typically involves a multi-step process.[1] A common method is the diazotization of an aromatic primary amine followed by a diazo-coupling reaction with a phenolic compound.[1] Another reported method involves a modified Curtius rearrangement.[6][10]
Q4: Are there specific structural features of this compound that are crucial for its activity?
A4: Yes, structure-activity relationship (SAR) studies have identified key features. For tyrosinase inhibition, the 4-hydroxyphenyl moiety is considered essential for high inhibitory activity.[6][7] Introduction of additional hydroxyl or methoxy groups to this part of the molecule can significantly reduce or eliminate the inhibitory effect.[6][7] Furthermore, derivatives with 3,5-dihydroxyphenyl and 3,5-dimethoxyphenyl substitutions tend to show better tyrosinase inhibition.[6][7]
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the final azo-compound. | - Incomplete diazotization. - Degradation of the diazonium salt. - Suboptimal coupling reaction conditions (pH, temperature). | - Ensure the temperature for the diazotization reaction is maintained at 0-5 °C. - Use the diazonium salt immediately after its formation. - Optimize the pH of the coupling reaction mixture; it is often crucial for the efficiency of the azo coupling. |
| Formation of multiple byproducts. | - Side reactions of the diazonium salt. - Self-coupling of the diazonium salt. - Impure starting materials. | - Purify starting materials before the reaction. - Control the stoichiometry of the reactants carefully. - Use purification techniques like column chromatography to isolate the desired product. |
| Difficulty in purifying the final product. | - Similar polarity of the product and byproducts. - Low solubility of the product in common chromatography solvents. | - Experiment with different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent system. - High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities. |
Biological Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility of the this compound analog in assay buffer. | - The compound is highly hydrophobic. | - Use a small amount of a biocompatible organic solvent like DMSO to dissolve the compound first, then dilute with the assay buffer. Ensure the final solvent concentration does not affect the assay. - Test a range of solvent concentrations to find the optimal balance between solubility and minimal interference. |
| Inconsistent results in the tyrosinase inhibition assay. | - Instability of the tyrosinase enzyme. - Variability in substrate concentration. - Interference from the test compound (e.g., color). | - Prepare fresh enzyme and substrate solutions for each experiment. - Run a control with the test compound and without the enzyme to check for any intrinsic absorbance at the measurement wavelength. - Ensure consistent incubation times and temperatures. |
| High background noise in antioxidant assays (DPPH, ABTS). | - The test compound has its own color that interferes with the absorbance reading. - Light sensitivity of the reagents. | - Run a proper blank for each concentration of the test compound (compound in the solvent without the radical). Subtract this background absorbance from the sample readings. - Keep the assay plates in the dark during incubation. |
| Unexpected cytotoxicity in cell-based assays. | - The compound itself is cytotoxic at the tested concentrations. - The solvent (e.g., DMSO) is at a toxic concentration. | - Perform a dose-response curve to determine the non-toxic concentration range of your compound. - Ensure the final concentration of the solvent is below the toxic threshold for the specific cell line being used (typically <0.5% for DMSO). |
Quantitative Data Summary
Table 1: Tyrosinase Inhibitory Activity of this compound and its Analogs
| Compound | Description | IC50 (µM) | Reference |
| This compound | 4-((3,5-dihydroxyphenyl)diazenyl)phenol | 36.28 ± 0.72 | [6][7] |
| Resveratrol | (E)-5-(4-hydroxystyryl)benzene-1,3-diol | comparable to this compound | [6][7] |
| Compound 4 | 4-((2,5-dimethoxyphenyl)diazenyl)phenol | > 50 (56.25% inhibition at 50 µM) | [6] |
| Compound 9 (Azo-Oxyresveratrol) | 4-((2,4-dihydroxyphenyl)diazenyl)benzene-1,3-diol | > 50 | [6] |
Table 2: Anticancer Activity of Aza-Resveratrol Analogs
| Compound | Cell Line | Activity | Reference |
| Novel Aza-resveratrol analogs | MDA-MB-231 (Breast Cancer) | Superior inhibitory activity than resveratrol | [8] |
| Novel Aza-resveratrol analogs | T47D (Breast Cancer) | Superior inhibitory activity than resveratrol | [8] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound analogs on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds by diluting the stock solution with phosphate buffer.
-
In a 96-well plate, add 40 µL of the test compound solution, 20 µL of mushroom tyrosinase solution, and 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20 minutes.
-
The rate of dopachrome formation is proportional to the tyrosinase activity.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound analogs.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound analogs)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Potential Inhibition of NF-κB by this compound Derivatives
Resveratrol is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11] It is hypothesized that this compound derivatives may retain or even enhance this activity. The diagram below illustrates the potential mechanism.
Caption: Potential NF-κB signaling inhibition by this compound.
Experimental Workflow: Screening this compound Analogs for Anticancer Activity
The following diagram outlines a typical workflow for screening newly synthesized this compound derivatives for their potential as anticancer agents.
Caption: Workflow for anticancer screening of this compound analogs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 3.9. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 3. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and Experimental Insights into Tyrosinase and Antioxidant Activities of Resveratrol and Its Derivatives: Molecular Docking, Molecular Dynamics Simulation, DFT Calculation, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
Azo-Resveratrol aggregation issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues encountered during experiments with Azo-Resveratrol. As this compound is a structural analog of Resveratrol, much of the guidance provided is based on the well-documented behavior of Resveratrol and should be adapted and validated for your specific experimental conditions.
Troubleshooting Guides
Issue: Precipitate formation upon addition of this compound to aqueous buffer.
Possible Cause: Low aqueous solubility and aggregation of this compound. Like its analog Resveratrol, this compound is a lipophilic molecule with limited solubility in aqueous solutions, which can lead to precipitation and aggregation.[1][2]
Solution:
-
Use of Co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG-400) are effective solvents for Resveratrol and likely for this compound as well.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may have physiological effects at low concentrations.[3]
-
-
pH Adjustment: The stability of Resveratrol is highly dependent on pH. It is most stable in acidic conditions (pH < 6.8) and degrades rapidly in alkaline environments.[4][5] It is recommended to maintain a slightly acidic pH for your this compound solutions to potentially improve stability and reduce aggregation.
-
Use of Solubilizing Agents: Incorporating excipients can enhance the solubility and prevent the aggregation of poorly soluble compounds.
-
Cyclodextrins: These can form inclusion complexes with guest molecules, increasing their solubility and stability.[6]
-
Surfactants/Detergents: Non-ionic surfactants like Tween 20 can be effective in solubilizing lipophilic compounds.[7]
-
Polymers: Polyvinylpyrrolidone (PVP) has been shown to prevent the crystallization of Resveratrol in solid dispersions.[8]
-
Issue: Inconsistent results or loss of activity in biological assays.
Possible Cause: Aggregation of this compound in the assay medium, leading to a decrease in the effective monomeric concentration. Aggregation can also lead to non-specific interactions and cellular toxicity.
Solution:
-
Preparation of Fresh Stock Solutions: Due to potential instability, it is advisable to prepare fresh stock solutions of this compound for each experiment.
-
Filtration: Filter your this compound solution through a 0.22 µm syringe filter before use to remove any pre-existing aggregates.
-
Sonication: Brief sonication of the solution can help to break up small aggregates.
-
Inclusion of Stabilizers: Consider the use of stabilizing agents in your assay medium, such as bovine serum albumin (BSA), which can bind to lipophilic molecules and prevent their aggregation.
-
Monitor for Aggregation: If possible, use techniques like dynamic light scattering (DLS) to monitor the aggregation state of this compound in your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Based on data for the analogous compound Resveratrol, organic solvents such as DMSO and ethanol are recommended for preparing stock solutions.[3] The solubility of trans-resveratrol is approximately 50 mg/mL in ethanol and DMSO.[3] For aqueous solutions, the solubility of trans-resveratrol is very low, approximately 0.1 mg/mL in PBS at pH 7.2.[3]
Q2: How does pH affect the stability and aggregation of this compound?
While specific data for this compound is limited, its parent compound, Resveratrol, is significantly more stable in acidic conditions (pH < 6.8).[4][5] In alkaline solutions, Resveratrol degradation increases exponentially.[4][5] Aggregation of Resveratrol has been observed to be concentration-dependent and occurs at a lower concentration in acidic pH (12.5 µM at pH 5.5) compared to basic pH (37 µM at pH 10.5).[5][9] Therefore, maintaining a slightly acidic pH is recommended to enhance the stability of this compound solutions.
Q3: Can temperature influence the aggregation of this compound?
Yes, temperature can affect the stability of these compounds. For Resveratrol, degradation is accelerated at higher temperatures, especially in alkaline conditions.[4] It is advisable to store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and protect them from light to minimize degradation and potential aggregation.
Q4: What are some common methods to prevent this compound aggregation in experiments?
To prevent aggregation, consider the following strategies based on studies with Resveratrol:
-
Use of co-solvents: Dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting in an aqueous buffer.[3]
-
Employing stabilizing agents: Cyclodextrins, surfactants (e.g., Tween 20), and polymers (e.g., PVP) can be used to increase solubility and prevent aggregation.[6][7][8]
-
pH control: Maintain a slightly acidic pH (below 6.8) to improve stability.[4][5]
-
Temperature control: Store solutions at low temperatures to slow down degradation processes.[4]
-
Fresh preparation: Use freshly prepared solutions for your experiments to avoid issues with compound degradation and aggregation over time.
Quantitative Data Summary
The following tables summarize key quantitative data for Resveratrol, which can serve as a reference for working with this compound. Note: This data is for Resveratrol and should be used as a guideline. It is crucial to experimentally determine these parameters for this compound.
Table 1: Solubility of Resveratrol in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.05 | [1] |
| Ethanol | 50 | [3] |
| Dimethyl sulfoxide (DMSO) | 50 | [3] |
| Dimethylformamide (DMF) | ~100 | [3] |
| Polyethylene glycol 400 (PEG-400) | 373.85 | [1] |
| PBS (pH 7.2) | ~0.1 | [3] |
Table 2: Critical Aggregation Concentration (CAC) of (E)-Resveratrol
| pH | Critical Aggregation Concentration (µM) | Reference |
| 5.5 | 12.5 | [5][9] |
| 10.5 | 37 | [5][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Prevention of Aggregation
Objective: To prepare a diluted working solution of this compound in an aqueous buffer while minimizing aggregation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 6.5)
-
Co-solvent (if necessary, e.g., ethanol)
-
Stabilizing agent (optional, e.g., 0.1% w/v BSA)
-
Vortex mixer
-
Syringe filter (0.22 µm)
Procedure:
-
Warm the this compound stock solution to room temperature.
-
In a sterile tube, add the desired volume of the aqueous buffer. If using a stabilizing agent, ensure it is already dissolved in the buffer.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. The final concentration of the organic solvent from the stock solution should be kept to a minimum (ideally <1%).
-
If precipitation is observed, consider preparing the working solution in a buffer containing a small percentage of a co-solvent like ethanol.
-
After dilution, filter the working solution through a 0.22 µm syringe filter to remove any potential aggregates.
-
Use the working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions to minimize aggregation.
Caption: Troubleshooting logic for this compound aggregation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. mdpi.com [mdpi.com]
- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azo-Resveratrol Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate cell lines for studies involving Azo-Resveratrol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the anti-cancer properties of this compound?
A1: The choice of cell line will depend on the specific type of cancer being investigated. Based on studies with resveratrol and its analogs, the following cell lines are recommended starting points:
-
Breast Cancer: MDA-MB-231 and T47D are commonly used.[1]
-
Lung Cancer: A549 cells are a well-established model.
-
Colorectal Cancer: HCT-116 and HT-29 are suitable choices.
-
Prostate Cancer: PC-3, DU-145, and LNCaP are relevant models.[2]
-
Osteosarcoma: MG-63, Saos-2, KHOS, and U-2 OS have been used in resveratrol studies.[3][4]
It is crucial to select a cell line that aligns with the research question and, if known, expresses the target pathways of this compound.
Q2: What cell lines should I consider for investigating the anti-inflammatory effects of this compound?
A2: For anti-inflammatory studies, cell lines that can be stimulated to produce inflammatory mediators are ideal.
-
Macrophages: RAW 264.7, a murine macrophage cell line, is frequently used to study inflammation and nitric oxide (NO) production.[5]
-
Epithelial Cells: A549 (lung) and other epithelial cell lines can be used to model inflammatory responses in specific tissues.[6]
Q3: How can I study the metabolism of this compound in vitro?
A3: To study the metabolism of xenobiotics like this compound, cell lines with metabolic capabilities are required.
-
Liver Cell Lines: The liver is the primary site of drug metabolism. Human hepatoma cell lines such as HepG2 and HepaRG are widely used. While HepG2 has some limitations in expressing all metabolic enzymes, HepaRG cells show a metabolic profile more similar to primary human hepatocytes.[1][7][8]
-
Intestinal Cell Lines: To model intestinal absorption and first-pass metabolism, the human colon adenocarcinoma cell line Caco-2 is an excellent choice.[9][10] Differentiated Caco-2 cells form a polarized monolayer that mimics the intestinal barrier.[9]
Q4: Are there non-cancerous cell lines that can be used as controls?
A4: Yes, using non-cancerous cell lines as controls is essential to assess the specificity and potential toxicity of this compound.
-
Fibroblasts: Human fibroblast cell lines like BJ can be used.
-
Epithelial Cells: Depending on the tissue of interest, corresponding primary or immortalized non-cancerous epithelial cells can be used.
Troubleshooting Guides
Issue 1: Poor Cell Growth or Viability After this compound Treatment
-
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity. Phytochemicals can also degrade in culture media, leading to inconsistent results.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration range. Start with a wide range of concentrations based on literature for similar compounds.
-
Prepare fresh this compound stock solutions for each experiment and protect them from light, as many polyphenolic compounds are light-sensitive.
-
Consider the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Inconsistency can arise from several factors, including cell passage number, confluency, and variations in reagent preparation.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density to ensure they are in the same growth phase (typically logarithmic) at the start of the experiment.
-
Ensure all reagents, including cell culture media and this compound solutions, are prepared consistently and are not expired.
-
Issue 3: Difficulty in Detecting a Specific Cellular Response (e.g., Apoptosis, Signaling Pathway Modulation)
-
Possible Cause: The time point of analysis may not be optimal to observe the desired effect. The chosen assay may not be sensitive enough.
-
Solution:
-
Conduct a time-course experiment to identify the optimal time point for observing the response after this compound treatment.
-
Ensure the chosen assay is appropriate and validated for your cell line and experimental conditions. For example, for apoptosis, consider using multiple assays that measure different apoptotic events (e.g., Annexin V for early apoptosis, caspase activity assays).
-
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[6]
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include both positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Recommended Cell Lines for this compound Studies
| Research Area | Recommended Cell Lines | Key Characteristics |
| Anti-Cancer | MDA-MB-231, T47D (Breast) | Estrogen receptor status varies |
| A549 (Lung) | Non-small cell lung cancer model | |
| HCT-116, HT-29 (Colorectal) | Different genetic backgrounds | |
| PC-3, DU-145, LNCaP (Prostate) | Androgen sensitivity varies | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Responds to inflammatory stimuli like LPS |
| A549 (Lung Epithelial) | Models airway inflammation | |
| Metabolism | HepG2, HepaRG (Liver) | Express drug-metabolizing enzymes |
| Caco-2 (Intestinal) | Forms a polarized monolayer for transport studies |
Signaling Pathways and Experimental Workflows
This compound, like its parent compound resveratrol, is anticipated to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
This compound's Potential Effect on the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Resveratrol has been shown to inhibit this pathway.[4][11]
Caption: this compound may inhibit the NF-κB pathway by preventing IKK-mediated IκBα degradation.
This compound's Potential Effect on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and it is often dysregulated in cancer. Resveratrol has been shown to downregulate this pathway.[12][13][14]
Caption: this compound may inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival.
Experimental Workflow for Cell Line Selection and Initial Screening
This workflow outlines the steps for selecting and initially screening cell lines for this compound studies.
Caption: A systematic workflow for selecting and validating a cell line for this compound research.
References
- 1. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Epithelial cells in culture as a model for the intestinal transport of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Human-derived cell lines to study xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Azo-Resveratrol and Other Stilbenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Azo-Resveratrol and other prominent stilbenes, including Resveratrol, Pterostilbene, and Piceatannol. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Stilbenes are a class of natural polyphenolic compounds that have garnered significant attention for their diverse pharmacological properties. Resveratrol, a well-studied stilbene found in grapes and red wine, exhibits a broad spectrum of biological activities. However, its therapeutic potential is often limited by its metabolic instability and low bioavailability. This has spurred the development of synthetic analogs, such as this compound, where the central ethylene bridge of resveratrol is replaced by an azo group (-N=N-). This modification aims to enhance the molecule's stability and biological efficacy. This guide compares the tyrosinase inhibitory, antifungal, and antioxidant activities of this compound with other key stilbenes, and explores their underlying signaling pathways.
Comparative Analysis of Biological Activities
The biological activities of this compound and other stilbenes are summarized below, with quantitative data presented for direct comparison.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Organism/Enzyme Source |
| This compound | 36.28[1][2] | Mushroom Tyrosinase |
| Resveratrol | ~57.05 µg/mL* | Mushroom Tyrosinase |
| Kojic Acid (Reference) | ~49.08 µM | Mushroom Tyrosinase |
Note: IC50 for Resveratrol was reported in µg/mL and is presented here for relative comparison.
This compound demonstrates potent tyrosinase inhibitory activity, with an IC50 value comparable to that of the well-known inhibitor, kojic acid.[1][2]
Antifungal Activity
The increasing prevalence of fungal infections necessitates the development of novel antifungal agents. Stilbenes have shown promise in this area, particularly against Candida species.
| Compound | MIC (µg/mL) | Target Organism |
| Resveratrol | >256 (alone) | Candida albicans |
| Dimethoxy Resveratrol Derivatives | 29-37 | Candida albicans |
| 3,5-dihydroxy-4-isopropylstilbene | 32 (MIC), 64 (MFC) | Candida albicans |
Note: MIC - Minimum Inhibitory Concentration; MFC - Minimum Fungicidal Concentration.
While resveratrol alone shows weak antifungal activity against Candida albicans, some of its derivatives exhibit significant potency.[3][4] Data on the specific antifungal activity of this compound is currently limited in the reviewed literature, highlighting an area for future investigation.
Antioxidant Activity
The ability to scavenge free radicals is a key mechanism underlying the protective effects of many bioactive compounds. The antioxidant capacity of stilbenes is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | IC50 (µM) - DPPH Assay | IC50 (µg/mL) - ABTS Assay |
| Resveratrol | Varies (e.g., ~100 µM) | ~2 |
| Pterostilbene | 163.43 - 173.96 µg/mL | 52.37 - 52.99 µg/mL |
| Piceatannol | Data not consistently reported in µM | Data not consistently reported in µg/mL |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways
The biological effects of stilbenes are mediated through their interaction with various cellular signaling pathways. While direct experimental evidence for the signaling pathways modulated by this compound is currently lacking, we can infer potential mechanisms based on the well-documented pathways of resveratrol and other analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Resveratrol has been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anti-cancer effects.
Caption: Resveratrol inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Resveratrol and its analogs can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.
Caption: Stilbenes can modulate the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Resveratrol has been demonstrated to downregulate the PI3K/Akt/mTOR signaling pathway.
References
- 1. Antifungal activity of resveratrol derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synergistic antifungal activity of resveratrol with azoles against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Azo-Resveratrol: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Azo-Resveratrol with its parent compound, Resveratrol, and other relevant alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to validate its mechanism of action.
Overview of this compound
This compound is a synthetic bio-isostere of trans-Resveratrol, a well-studied natural polyphenol known for its numerous biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] In this compound, the central carbon-carbon double bond of Resveratrol is replaced by an azo group (N=N). This structural modification is intended to alter its physicochemical properties, potentially leading to improved bioavailability and modified biological activity. This guide focuses on the validation of this compound's primary mechanism of action, particularly in comparison to Resveratrol.
Comparative Performance Data
The primary mechanism of action identified for this compound is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[4] Its performance has been compared with Resveratrol and other known tyrosinase inhibitors, such as Kojic acid. Additionally, the antioxidant and antifungal activities, characteristic of stilbenoids, have been evaluated.
Tyrosinase Inhibition
Table 1: Comparative Inhibitory Activity against Mushroom Tyrosinase
| Compound | IC50 (μM) | Percentage Inhibition (%) at 50 μM | Reference |
| This compound | 36.28 ± 0.72 | 72.75 | [4][5] |
| Resveratrol | 59.80 | Not Reported | [1] |
| Azo-Pterostilbene | Not Reported | Similar to Resveratrol | [1] |
| Kojic Acid | 49.08 | Not Reported | [1] |
| Compound 13b (Aza-stilbene) | 17.85 | Not Reported | [1] |
Data presented as mean ± standard deviation where available.
Antioxidant Activity
The antioxidant potential of this compound and related compounds is often assessed through their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
Table 2: Radical Scavenging Activity (RSA) against DPPH Radical
| Compound | IC50 (μM) | RSA (%) | Conditions | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Resveratrol | Data Not Available | Data Not Available | Data Not Available | |
| AZA-ST 4a (Aza-stilbene) | Not Reported | Exhibits radical scavenging | Correlated with metal chelation | [1] |
Antifungal Activity
Azo-stilbene derivatives have been evaluated for their antifungal properties against various phytopathogenic fungi.
Table 3: Comparative Antifungal Efficacy
| Compound Series | Efficacy | Comparison | Target Fungi | Reference |
| AZO-ST 10 | Efficient | Some more so than Hymexazol | 7 phytopathogenic fungi | [1] |
| AZO-ST 11 | Less Efficient | Less so than Hymexazol | 7 phytopathogenic fungi | [1] |
| Hymexazol | Commercial Fungicide | Reference Compound | 7 phytopathogenic fungi | [1] |
Specific quantitative data such as MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the provided search results.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of mushroom tyrosinase, a model enzyme for melanin synthesis.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Resveratrol, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (Kojic Acid).
-
In a 96-well plate, add the test compound solution, phosphate buffer, and mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals or after a fixed incubation period (e.g., 30 minutes).[6]
-
A blank reaction without the enzyme and a control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to an equal volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of Tyrosinase
The primary validated mechanism for this compound is its inhibitory action on tyrosinase, which blocks the conversion of L-DOPA to Dopaquinone, a precursor for melanin.
Caption: this compound inhibits tyrosinase, blocking melanin synthesis.
Comparative Resveratrol Signaling: PI3K/Akt/mTOR Pathway
For comparison, Resveratrol is known to modulate multiple signaling pathways. One of the well-documented pathways is the PI3K/Akt/mTOR pathway, which is crucial in cell cycle regulation and apoptosis.[7]
Caption: Resveratrol's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Workflow for Mechanism Validation
The following diagram illustrates a typical workflow for validating the mechanism of action of a novel compound like this compound.
Caption: Workflow for validating this compound's mechanism of action.
Conclusion
The available data indicates that this compound is a potent tyrosinase inhibitor, with an IC50 value comparable to or better than Resveratrol and Kojic Acid.[4][5] This suggests its potential application in conditions related to hyperpigmentation. While its antioxidant and antifungal activities are plausible based on its structural similarity to Resveratrol, more quantitative and comparative studies are needed to fully elucidate these properties. Further research should also focus on its effects on various signaling pathways in cellular models to build a more comprehensive understanding of its mechanism of action relative to Resveratrol. The provided experimental protocols offer a foundation for conducting such validation studies.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. SIRT1 Activity Assay [bio-protocol.org]
- 3. ijsr.in [ijsr.in]
- 4. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 5. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 6. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Azo-Resveratrol in Focus: A Comparative Guide to Tyrosinase Inhibitors
For Immediate Release
In the competitive landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is paramount for the development of novel treatments for hyperpigmentation disorders. This guide provides a comprehensive comparison of Azo-Resveratrol, a derivative of the well-studied compound Resveratrol, with other known tyrosinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.
Quantitative Comparison of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound and a selection of other widely recognized tyrosinase inhibitors against mushroom tyrosinase. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Inhibitor | IC50 (µM) | Source |
| This compound | 36.28 | [1][2] |
| Resveratrol | Comparable to this compound | [1] |
| Kojic Acid | 12.1 - 70 | [3][4] |
| β-Arbutin | 1687 (monophenolase) | [4] |
| Hydroquinone | Weak inhibitor of mushroom tyrosinase | [4] |
Experimental Protocols
The following section details a standard methodology for assessing the tyrosinase inhibitory activity of various compounds, based on commonly cited experimental procedures.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on the activity of mushroom tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive Control (e.g., Kojic Acid)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 20-30 U/mL.
-
Prepare a stock solution of L-DOPA in phosphate buffer. A common final concentration in the assay is 2.5 mM.
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the test compound solution at different concentrations to the respective wells.
-
Add the mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Process: Experimental Workflow and Potential Mechanisms
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the tyrosinase inhibition assay and the proposed mechanism of action for resveratrol-like compounds.
While the precise kinetic mechanism of this compound has not been definitively established in the reviewed literature, its structural similarity to Resveratrol suggests a potential kcat-type or suicide inhibition mechanism. In this model, the inhibitor acts as a substrate for the enzyme, and the resulting product irreversibly inactivates the enzyme.
Conclusion
This compound demonstrates potent tyrosinase inhibitory activity, with an IC50 value of 36.28 µM, which is comparable to its parent compound, Resveratrol.[1] This positions this compound as a promising candidate for further investigation in the development of novel depigmenting agents. While its precise kinetic mechanism requires further elucidation, its efficacy, when compared to other established inhibitors such as Kojic Acid, highlights its potential in the field of dermatology and cosmetic science. Future research should focus on detailed kinetic studies to fully characterize its mode of action and to assess its efficacy and safety in cellular and in vivo models.
References
- 1. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Azo-Resveratrol vs. Resveratrol: An In Vivo Efficacy Comparison for Researchers
A detailed examination of Azo-Resveratrol as a targeted delivery vehicle to enhance the therapeutic potential of Resveratrol in vivo.
In the quest for effective therapeutic agents, researchers continually seek to optimize the in vivo efficacy of promising compounds. Resveratrol, a naturally occurring polyphenol, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. However, its clinical translation has been hampered by poor bioavailability due to rapid metabolism in the liver and intestines. This compound, a synthetic analog, has been designed to overcome this limitation through a colon-specific delivery mechanism, leveraging the unique enzymatic environment of the large intestine. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and Resveratrol, with a focus on experimental data in inflammatory bowel disease (IBD) and colon cancer models.
The Challenge with Resveratrol: Low Bioavailability
Oral administration of Resveratrol results in extensive first-pass metabolism, leading to low systemic bioavailability of the active compound.[1][2] This rapid clearance necessitates high doses to achieve therapeutic concentrations at target sites, raising concerns about potential off-target effects and limiting its clinical utility.[3][4]
This compound: A Targeted Approach
This compound is a prodrug strategy that masks Resveratrol with an azo bond. This bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by the colonic microbiota.[5][6] This targeted release mechanism is designed to deliver high concentrations of active Resveratrol directly to the colon, the site of diseases like ulcerative colitis and colon cancer.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies comparing this compound and Resveratrol are limited in publicly available literature, the efficacy of colon-targeting Resveratrol prodrugs has been demonstrated. The following sections present data from studies on Resveratrol and a representative colon-targeting Resveratrol pro-prodrug in animal models of colitis, which serves as a proxy for the expected efficacy of this compound.
Anti-Inflammatory Effects in Colitis Models
Experimental Data Summary
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Resveratrol | DSS-induced colitis in mice | 10 mg/kg/day, oral | Significant reduction in Disease Activity Index (DAI), decreased colon shortening, and reduced levels of inflammatory markers (COX-2, TNF-α). | |
| Resveratrol | TNBS-induced colitis in mice | 20 mg/kg/day, oral | Reversal of weight loss, increased colon length, and significant decrease in inflammatory biomarkers (SAA, Lcn2, MPO activity). | |
| Resveratrol Pro-prodrug | DSS-induced colitis in mice | Equivalent to 0.2 mg/kg/day Resveratrol, oral | 6-fold improvement in DAI compared to Resveratrol, prevention of colitis symptoms, and reduced mucosal barrier imbalance. | [1] |
Detailed Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model with Resveratrol
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.
-
Treatment: Resveratrol (10 mg/kg/day) was administered orally by gavage for the duration of the study.
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured post-mortem as an indicator of inflammation.
-
Inflammatory Markers: Expression of COX-2 and TNF-α in colon tissue measured by Western blot and ELISA, respectively.[4]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model with Resveratrol
-
Animal Model: Male BALB/c mice.
-
Induction of Colitis: Intrarectal administration of TNBS in 50% ethanol.
-
Treatment: Resveratrol (20 mg/kg/day) was administered orally.
-
Efficacy Parameters:
-
Body Weight: Monitored daily.
-
Colon Length: Measured post-mortem.
-
Inflammatory Biomarkers: Serum amyloid A (SAA), Lipocalin-2 (Lcn2), and myeloperoxidase (MPO) activity in colon tissue were quantified.[2]
-
DSS-Induced Colitis Model with Resveratrol Pro-prodrug
-
Animal Model: Male C57BL/6 mice.
-
Treatment: Mice were fed a diet containing a Resveratrol pro-prodrug at a dose equivalent to 0.2 mg/kg/day of Resveratrol.
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Monitored throughout the study.
-
Mucosal Barrier Function: Assessed by measuring diarrhea and histological analysis of the colon.[1]
-
Anti-Cancer Effects in Colon Cancer Models
Experimental Data Summary
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Resveratrol | Azoxymethane (AOM)/DSS-induced colitis-associated cancer in mice | 300 ppm in diet | 75% reduction in tumor incidence and a significant decrease in tumor multiplicity. | [7] |
| Resveratrol | Human colon cancer xenograft in nude mice | 30 µM for 72h (in vitro pre-treatment) | Significant inhibition of tumor growth in vivo. | [8] |
Detailed Experimental Protocols
Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Cancer: A single intraperitoneal injection of AOM followed by three cycles of DSS in drinking water.
-
Treatment: Resveratrol was administered in the diet at a concentration of 300 ppm.
-
Efficacy Parameters:
-
Tumor Incidence: The percentage of mice developing tumors.
-
Tumor Multiplicity: The average number of tumors per mouse.[7]
-
Signaling Pathways and Mechanisms of Action
Resveratrol exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation and cancer.
Caption: Resveratrol modulates key signaling pathways to exert its anti-inflammatory and anti-cancer effects.
Experimental Workflow: this compound for Colon-Specific Delivery
The proposed in vivo evaluation of this compound follows a logical progression from administration to targeted release and therapeutic action.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
The available evidence strongly suggests that while Resveratrol possesses significant therapeutic potential for colonic diseases, its poor bioavailability is a major obstacle. This compound represents a promising strategy to circumvent this limitation by ensuring targeted delivery of the active compound to the colon. Data from analogous colon-targeting Resveratrol prodrugs demonstrate a substantial improvement in in vivo efficacy in animal models of colitis compared to unmodified Resveratrol. This targeted approach allows for a lower effective dose, potentially reducing systemic side effects and enhancing the therapeutic index. Further direct comparative studies are warranted to definitively establish the in vivo superiority of this compound. However, the foundational principle of colon-specific delivery via an azo-prodrug approach holds considerable promise for translating the therapeutic benefits of Resveratrol into clinical applications for inflammatory bowel disease and colon cancer.
References
- 1. Preventive oral treatment with resveratrol pro-prodrugs drastically reduce colon inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol for inflammatory bowel disease in preclinical studies: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol ameliorates DSS-induced ulcerative colitis by acting on mouse gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Resveratrol/Hydrazone Hybrids: Synthesis and Chemopreventive Activity against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile: Azo-Resveratrol versus Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available safety data for Azo-Resveratrol and its well-studied structural analog, Resveratrol. The objective is to present a clear, data-driven comparison to aid researchers and professionals in drug development in evaluating the toxicological profiles of these compounds. While extensive research has been conducted on Resveratrol, data on the safety of this compound is currently limited, a crucial consideration for its potential therapeutic applications.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for both compounds. A significant data gap exists for this compound, with current information primarily derived from its Material Safety Data Sheet (MSDS).
Table 1: Acute Oral Toxicity
| Compound | Species | Parameter | Value | Reference |
| This compound | Not specified | GHS Classification | Category 4 (Harmful if swallowed) | [1] |
| Resveratrol | Rat | LD50 | >5000 mg/kg | Not explicitly found in search results |
| Mouse | LD50 | >5000 mg/kg | Not explicitly found in search results |
Table 2: No-Observed-Adverse-Effect Level (NOAEL)
| Compound | Species | Duration | NOAEL | Reference |
| This compound | No data available | |||
| Resveratrol | Rat | 28-day | 1000 mg/kg/day | Not explicitly found in search results |
| Dog | 90-day | 600 mg/kg/day | Not explicitly found in search results |
Experimental Protocols
Detailed experimental methodologies for the cited data are crucial for interpretation and future studies.
Resveratrol Toxicity Studies (General Protocol Outline)
-
Animal Models: Studies on Resveratrol have frequently utilized rat and mouse models.
-
Administration: Oral gavage is a common route of administration for toxicity studies.
-
Dosage: A range of doses has been tested, from low, physiologically relevant doses to high, supratherapeutic doses to establish safety margins.
-
Duration: Studies range from acute (single dose) to sub-chronic (e.g., 28-day or 90-day) and chronic exposures.
-
Endpoints: Toxicological evaluation typically includes monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.
This compound Safety Evaluation
Specific experimental protocols for the safety assessment of this compound are not publicly available beyond the classification provided in its MSDS. The "Harmful if swallowed" classification suggests that acute oral toxicity studies have likely been performed, but the detailed methodology and results are not published in the reviewed literature.
Signaling Pathways and Experimental Workflows
Resveratrol Metabolism and Clearance
Resveratrol undergoes rapid and extensive metabolism in the intestines and liver. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of various metabolites that are then excreted, primarily in the urine. This rapid metabolism contributes to its low bioavailability.
Caption: Metabolic pathway of Resveratrol following oral administration.
General Workflow for In Vivo Toxicity Assessment
A standardized workflow is typically followed for assessing the toxicity of a new chemical entity. This involves a tiered approach, starting with acute toxicity studies, followed by sub-chronic and chronic studies if necessary.
References
A Comparative Analysis of Azo-Resveratrol and Resveratrol: Biological Effects and Mechanistic Insights
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of Azo-Resveratrol and its precursor, Resveratrol. This report synthesizes available experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing a framework for future research and development.
Introduction
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. This has spurred the development of synthetic analogs, such as this compound, which incorporates an azo (-N=N-) functional group. This modification aims to enhance biological activity and improve pharmacokinetic properties. This guide provides a detailed comparison of the biological effects of this compound and Resveratrol, supported by experimental data, detailed protocols, and mechanistic diagrams.
Comparative Biological Efficacy: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound and Resveratrol.
| Table 1: Comparative Antioxidant Activity | |
| Compound | DPPH Radical Scavenging Activity (IC50) |
| Resveratrol | 15.54 µg/mL[1] |
| Resveratrol | 0.131 mM[2] |
| Compound | ABTS Radical Scavenging Activity (IC50) |
| Resveratrol | 2.86 µg/mL[1] |
| This compound Analogues | Data not available |
| Table 2: Comparative Anti-inflammatory Activity | |
| Compound | Inhibition of Nitric Oxide (NO) Production |
| Resveratrol | Dose-dependent inhibition of iNOS expression and NO production[3][4][5][6] |
| This compound | Data not available |
| Compound | Inhibition of NF-κB Signaling |
| Resveratrol | Dose-dependent suppression of NF-κB activation[7][8][9] |
| This compound | Data not available |
| Table 3: Comparative Anticancer Activity (Cytotoxicity) | |
| Cell Line | This compound Analogues (IC50) |
| MDA-MB-231 (Breast Cancer) | Superior inhibitory activity compared to Resveratrol (specific IC50 not provided)[10] |
| T47D (Breast Cancer) | Superior inhibitory activity compared to Resveratrol (specific IC50 not provided)[10] |
| Cell Line | Resveratrol (IC50) |
| MCF-7 (Breast Cancer) | 51.18 µM[11] |
| HepG2 (Liver Cancer) | 57.4 µM[11] |
| MDA-MB-231 (Breast Cancer) | 144 µM[12] |
| HCT-116 (Colon Cancer) | 31 µM[13] |
| MG-63 (Osteosarcoma) | 333.67 µM (24h), 253.5 µM (48h)[8] |
Key Biological Activities and Underlying Mechanisms
Antioxidant Effects
Resveratrol is a well-established antioxidant, capable of scavenging free radicals and protecting against oxidative stress.[14] Its antioxidant capacity is attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species. Standard in vitro assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2][15]
While specific quantitative data for this compound's antioxidant activity is limited in the reviewed literature, the structural modification is hypothesized to maintain or even enhance this property.
Anti-inflammatory Properties
Chronic inflammation is a key contributor to various diseases. Both Resveratrol and its azo-analogues are expected to exhibit anti-inflammatory effects. Resveratrol has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[7][9][14][16] The inhibition of inducible nitric oxide synthase (iNOS) is a key mechanism in its anti-inflammatory action.[3][4]
The anti-inflammatory potential of this compound is an area requiring further investigation to quantify its efficacy relative to Resveratrol.
Anticancer Potential
The anticancer properties of Resveratrol are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways.[17] Studies have demonstrated its cytotoxic effects against a range of cancer cell lines.[8][11][12][13]
Importantly, a study on aza-resveratrol analogs, which are structurally similar to this compound, reported superior inhibitory activity against breast cancer cell lines (MDA-MB-231 and T47D) compared to the parent Resveratrol compound.[10] This suggests that the structural modifications in these analogs may enhance their anticancer potency.
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.
Resveratrol's Known Signaling Pathways:
-
PI3K/Akt Pathway: Resveratrol has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular stress responses and apoptosis, is another target of Resveratrol.
Below are Graphviz diagrams illustrating a general experimental workflow for assessing anticancer activity and a simplified representation of the NF-κB signaling pathway.
Caption: A typical experimental workflow for evaluating the anticancer activity of this compound and Resveratrol.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Resveratrol.
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed protocols for key assays mentioned in this guide.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and Resveratrol in a suitable solvent.
-
Assay Procedure:
-
Add the sample solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15][18]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Resveratrol for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Calculation: Determine the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[19]
Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound and Resveratrol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Assay:
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature to allow for a colorimetric reaction.
-
-
Measurement: Measure the absorbance of the solution at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
Calculation: Quantify the amount of NO produced and determine the inhibitory effect of the compounds.[6][20]
Conclusion and Future Directions
The available data suggests that this compound and its analogs are promising compounds with potentially enhanced biological activities compared to Resveratrol, particularly in the context of anticancer effects. However, a significant gap in the literature exists regarding the quantitative assessment of this compound's antioxidant and anti-inflammatory properties.
Future research should focus on:
-
Systematic Quantification: Conducting head-to-head comparative studies to determine the IC50 values of this compound and Resveratrol in a panel of antioxidant, anti-inflammatory, and cancer cell line assays.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand the molecular basis of its biological effects.
-
In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models to assess its therapeutic potential.
This comprehensive comparison guide provides a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of this compound as a next-generation therapeutic agent and outlining the critical next steps for its scientific evaluation.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RESVERATROL DECREASES NITRIC OXIDE PRODUCTION BY HEPATOCYTES DURING INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits nitric oxide and prostaglandin E2 production by lipopolysaccharide-activated C6 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Aza-resveratrol analogs: synthesis, characterization and anticancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 12. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azo-Resveratrol and Kojic Acid as Tyrosinase Inhibitors
For Immediate Release
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for the development of agents targeting hyperpigmentation. This guide provides a detailed head-to-head comparison of two such inhibitors: Azo-Resveratrol, a derivative of the well-known antioxidant resveratrol, and kojic acid, a widely used agent in skin-lightening formulations. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound has emerged as a highly potent inhibitor of mushroom tyrosinase, demonstrating significant efficacy in preclinical studies. Kojic acid, the industry benchmark, is a well-established tyrosinase inhibitor with a long history of use. This comparison reveals that while both compounds effectively inhibit tyrosinase, their potency and mechanisms of action present distinct profiles. The data presented herein is aggregated from multiple studies, and it is crucial to note that direct comparative studies under identical experimental conditions are limited. Therefore, the quantitative data should be interpreted with consideration of potential inter-study variability.
Data Presentation: Quantitative Comparison of Tyrosinase Inhibition
The inhibitory activities of this compound and kojic acid against mushroom tyrosinase are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates greater potency.
| Compound | IC50 (µM) | Source Organism | Notes |
| This compound | 36.28 ± 0.72 | Mushroom | Potent inhibition comparable to resveratrol.[1][2] |
| Kojic Acid | 70 ± 7 | Mushroom | Varies depending on experimental conditions.[3] |
| 121 ± 5 | Mushroom | [3] | |
| ~30.6 | Mushroom | [4] |
Note: The variability in the reported IC50 values for kojic acid highlights the importance of utilizing a positive control within the same experimental setup for accurate comparative analysis.
Mechanism of Action
This compound: While detailed kinetic studies on this compound are not as extensively published as those for kojic acid, its potent inhibitory activity suggests a strong interaction with the tyrosinase enzyme.[1][2] The structural modifications from resveratrol likely enhance its binding affinity to the enzyme's active site. Further research is required to fully elucidate its specific mode of inhibition (e.g., competitive, non-competitive).
Kojic Acid: The primary mechanism of tyrosinase inhibition by kojic acid is the chelation of copper ions within the active site of the enzyme.[5] Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity. By binding to these ions, kojic acid effectively inactivates the enzyme. Kinetic studies have characterized kojic acid as a competitive or mixed-type inhibitor, indicating that it can bind to the free enzyme and, in some cases, the enzyme-substrate complex.[3][5][6][7]
Signaling Pathway of Melanogenesis
Tyrosinase is the rate-limiting enzyme in the complex signaling pathway of melanogenesis, the process of melanin production. Understanding this pathway is crucial for identifying targets for hyperpigmentation treatment. The diagram below illustrates the key steps leading to melanin synthesis and the central role of tyrosinase.
Caption: The Melanogenesis Signaling Pathway.
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the accurate assessment of tyrosinase inhibitors. Below is a representative methodology for the mushroom tyrosinase inhibition assay, synthesized from established protocols.[8][9][10][11]
Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (kojic acid) at various concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the phosphate buffer, the test compound solution (or solvent for control), and the tyrosinase enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 20-30 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The logical flow of a typical tyrosinase inhibitor screening experiment is depicted in the following diagram.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
Conclusion
Both this compound and kojic acid are effective inhibitors of mushroom tyrosinase. This compound demonstrates high potency, with a reported IC50 value that is, in some instances, lower than that of kojic acid. Kojic acid's well-characterized mechanism of action, involving the chelation of copper ions in the enzyme's active site, makes it a reliable standard for comparison. The provided experimental protocol and workflow offer a standardized approach for the in vitro evaluation of these and other potential tyrosinase inhibitors. For drug development professionals, the potent activity of this compound warrants further investigation, including detailed kinetic studies and in vivo efficacy and safety assessments, to determine its potential as a next-generation agent for managing hyperpigmentation disorders.
References
- 1. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 9. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 10. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 11. scielo.br [scielo.br]
A Comparative Analysis of Azo-Resveratrol and Resveratrol on Gene Expression: A Guide for Researchers
A critical knowledge gap currently exists in the scientific literature regarding the specific effects of Azo-Resveratrol on global gene expression. To date, no published studies have performed transcriptomic or targeted gene expression analysis to elucidate the molecular changes induced by this synthetic analog of Resveratrol.
This guide, therefore, focuses on providing a comprehensive overview of the well-documented effects of Resveratrol on gene expression to serve as a foundational reference for future comparative studies. The data presented here is intended to offer a benchmark for researchers and drug development professionals investigating the potential of this compound and other Resveratrol analogs.
Resveratrol's Impact on Gene Expression: A Quantitative Overview
Resveratrol is known to modulate the expression of a wide array of genes involved in critical cellular processes, including cell cycle regulation, apoptosis, inflammation, and metabolism. The following table summarizes key quantitative data from studies investigating the effect of Resveratrol on gene expression in different cellular contexts.
| Cell Line/Model | Treatment Conditions | Total Genes Altered | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Human Prostate Cancer Cells (LNCaP) | 75 µM Resveratrol for 6-24 hours | >1,600 | Negative regulators of proliferation (e.g., PA26, TSG101, PCAF, HDAC3) | Androgen pathway genes (e.g., PSA, AR), Cell cycle genes (e.g., Cyclins D, E, A, B) | [1][2] |
| Human Monocyte Cultures (LPS-stimulated) | Resveratrol treatment | 823 upregulated, 2098 downregulated | Genes associated with metabolic processes and the cell cycle | Genes associated with inflammatory responses (e.g., TNF-α, IL-8, MCP-1) | [3][4] |
| Human Colon Cancer Cells (DLD-1) | 1-30 µM Resveratrol | Not specified | - | Pro-inflammatory genes (e.g., iNOS, IL-8, TNF-α) via mRNA destabilization | [5][6] |
| Human Breast Cancer Cells (MDA-MB-231) | 10 µM Resveratrol | Not specified | Pro-apoptotic genes (e.g., p53-dependent genes) | - | [7] |
| Mouse Model of Atherogenic Diet | Dietary Resveratrol | Not specified | Genes involved in lipolysis | Genes involved in lipogenesis | [8] |
Experimental Methodologies for Studying Resveratrol's Effects on Gene Expression
The following protocols are representative of the methods used in the cited studies to analyze the impact of Resveratrol on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer cells (LNCaP), human monocytic cells, human colon cancer cells (DLD-1), and human breast cancer cells (MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Resveratrol Treatment: Resveratrol is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from 1 µM to 150 µM) for specific durations (from hours to days)[1][5][7].
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using standard methods, such as TRIzol reagent or commercially available kits.
-
Gene Expression Profiling:
-
Microarray Analysis: Spotted DNA microarrays containing thousands of gene elements are used to obtain a global view of gene expression changes. Labeled cDNA from treated and control cells is hybridized to the microarray, and the fluorescence intensity is measured to determine the relative gene expression levels[1][2].
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive and quantitative analysis of the transcriptome. It allows for the identification of both known and novel transcripts, and provides a more sensitive and accurate measurement of gene expression compared to microarrays[3][4].
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the results from microarray or RNA-Seq and to quantify the expression of specific target genes.
-
Signaling Pathways Modulated by Resveratrol
Resveratrol exerts its effects on gene expression by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the transcriptomic data and for predicting the potential mechanisms of action of this compound.
p53 Signaling Pathway
Resveratrol can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis. This is a critical mechanism for its anti-cancer effects. Activated p53 can transcriptionally regulate a host of target genes involved in these processes.
NF-κB Signaling Pathway
Resveratrol is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. By inhibiting NF-κB, Resveratrol can downregulate the expression of pro-inflammatory genes.
Future Directions and the Promise of this compound
The absence of gene expression data for this compound represents a significant opportunity for future research. As a structurally related analog, it is plausible that this compound may share some of the gene regulatory properties of Resveratrol. However, the introduction of the azo bridge could also lead to novel biological activities and a distinct gene expression signature.
Future studies should aim to:
-
Conduct global gene expression profiling (e.g., RNA-Seq) of various cell types treated with this compound.
-
Directly compare the transcriptomic changes induced by this compound and Resveratrol under identical experimental conditions.
-
Investigate the effects of this compound on the key signaling pathways known to be modulated by Resveratrol, such as the p53 and NF-κB pathways.
By systematically exploring the effects of this compound on gene expression, the scientific community can gain a deeper understanding of its potential as a therapeutic agent and pave the way for its development in various disease contexts.
References
- 1. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol post-transcriptionally regulates pro-inflammatory gene expression via regulation of KSRP RNA binding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol post-transcriptionally regulates pro-inflammatory gene expression via regulation of KSRP RNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary resveratrol alters lipid metabolism-related gene expression of mice on an atherogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Resveratrol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of resveratrol and its analog, pterostilbene. While the initial focus of this guide was to include Azo-Resveratrol, a comprehensive literature search revealed a significant lack of available in vivo pharmacokinetic data for this compound and its close analogs. The existing research on this compound primarily details its synthesis and in vitro biological activities. Therefore, this guide will focus on the well-documented pharmacokinetic differences between resveratrol and pterostilbene, offering valuable insights for researchers in the field of drug discovery and development.
Introduction to Resveratrol and its Analogs
Resveratrol is a naturally occurring polyphenol known for its wide range of potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its therapeutic potential is often limited by its poor pharmacokinetic profile, characterized by low bioavailability and rapid metabolism.[1] This has led to the investigation of resveratrol analogs, such as pterostilbene and the synthetic this compound, with the aim of improving pharmacokinetic properties and therapeutic efficacy. Pterostilbene, a dimethylether analog of resveratrol, has shown promise with improved bioavailability.[1][2] this compound is a synthetic analog where the central double bond is replaced by an azo group (-N=N-), which has been explored for its biological activities, though its pharmacokinetic properties remain largely uncharacterized.[3]
Comparative Pharmacokinetics: Resveratrol vs. Pterostilbene
A key study in rats provides a direct comparison of the pharmacokinetic parameters of resveratrol and pterostilbene following both intravenous and oral administration. The data clearly demonstrates the superior bioavailability of pterostilbene.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Resveratrol and Pterostilbene Following a Single Intravenous Dose
| Parameter | Resveratrol (10 mg/kg) | Pterostilbene (11.2 mg/kg) |
| C0 (ng/mL) | 2050 ± 310 | 3010 ± 260 |
| AUC0-inf (ng·h/mL) | 730 ± 110 | 2860 ± 320 |
| t1/2 (h) | 0.8 ± 0.1 | 1.3 ± 0.1 |
| CL (L/h/kg) | 13.7 ± 2.1 | 3.9 ± 0.4 |
| Vd (L/kg) | 15.5 ± 2.3 | 7.5 ± 0.9 |
Data adapted from a study in rats.
Table 2: Summary of Pharmacokinetic Parameters of Resveratrol and Pterostilbene Following a Single Oral Dose
| Parameter | Resveratrol (50 mg/kg) | Pterostilbene (56 mg/kg) | Resveratrol (150 mg/kg) | Pterostilbene (168 mg/kg) |
| Cmax (ng/mL) | 25.1 ± 7.2 | 494 ± 111 | 30.5 ± 3.9 | 988 ± 167 |
| Tmax (h) | 0.5 ± 0.0 | 0.5 ± 0.0 | 0.5 ± 0.0 | 0.5 ± 0.0 |
| AUC0-24 (ng·h/mL) | 38.3 ± 10.9 | 1000 ± 220 | 56.5 ± 10.9 | 2430 ± 420 |
| Bioavailability (%) | ~20 | ~80 | ~20 | ~80 |
Data adapted from a study in rats.
Experimental Protocols
The following is a detailed methodology for the key comparative pharmacokinetic study cited in this guide.
Animal Model: Male Sprague-Dawley rats were used for the study.
Drug Administration:
-
Intravenous (IV): A single dose of resveratrol (10 mg/kg) or pterostilbene (11.2 mg/kg) was administered via the tail vein.
-
Oral (PO): Resveratrol (50 or 150 mg/kg/day) or pterostilbene (56 or 168 mg/kg/day) was administered for 14 consecutive days via oral gavage.
Blood Sampling:
-
Blood samples were collected at predetermined time points post-dosing.
-
For IV administration, samples were collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
For oral administration, samples were collected at 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
Sample Analysis:
-
Plasma concentrations of resveratrol, pterostilbene, and their metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis:
-
Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative pharmacokinetic study.
Signaling Pathway Modulation by Resveratrol
Resveratrol is known to modulate various signaling pathways involved in cellular processes like inflammation and cancer. One of the key anti-inflammatory mechanisms of resveratrol involves the inhibition of the NF-κB signaling pathway.
Caption: Resveratrol's inhibition of the NF-κB signaling pathway.
A Note on this compound
While a direct pharmacokinetic comparison is not possible due to the lack of in vivo data, it is pertinent to mention the existing research on this compound. It is a synthetic analog of resveratrol where the central alkene bond is replaced by an azo (-N=N-) linkage.[3] Studies have primarily focused on its synthesis and evaluation of its biological activities in vitro. For instance, this compound has been synthesized and identified as a potent inhibitor of mushroom tyrosinase, an enzyme involved in melanin production.[4] The replacement of the stilbene core with an azo or aza-stilbene structure is an area of interest for developing new therapeutic agents with potentially altered biological activities and physicochemical properties.[3][5][6] However, comprehensive preclinical studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology, are necessary to determine the therapeutic potential and safety profile of this compound and its analogs.
Conclusion
The available evidence strongly suggests that pterostilbene possesses a more favorable pharmacokinetic profile than resveratrol, with significantly higher oral bioavailability. This difference is a critical consideration for the development of resveratrol-based therapeutics. While synthetic analogs like this compound present intriguing possibilities, the absence of in vivo pharmacokinetic data currently limits their comparative assessment. Further preclinical research is warranted to elucidate the ADME properties of this compound and other novel analogs to determine their potential as viable therapeutic candidates.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Azo-Resveratrol
For researchers, scientists, and professionals in drug development, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Azo-Resveratrol. Adhering to correct disposal procedures is a critical component of laboratory safety and environmental stewardship, ensuring that these materials do not pose a threat to human health or ecosystems.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to manage its disposal as hazardous waste. Under no circumstances should this compound be released into the environment, poured down the drain, or disposed of in regular trash[1][2][3][4].
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling of this compound should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in the handling area[1].
In case of a spill, prevent further leakage and keep the product away from drains or water courses[1]. Absorb spills with a liquid-binding material such as diatomite or universal binders. Contaminated surfaces should be decontaminated by scrubbing with alcohol, and all contaminated materials must be collected and disposed of as hazardous waste[1].
This compound Disposal Protocol: A Step-by-Step Guide
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste[2][5].
-
Segregate this compound waste from other waste streams to prevent unintentional chemical reactions. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Step 2: Waste Collection and Containment
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container. Plastic containers are often preferred for their durability[5].
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the CAS number (1393556-48-3), and an indication of the hazards (e.g., "Toxic," "Environmental Hazard")[1][5].
-
Keep the waste container securely capped at all times, except when adding waste[2][3][6].
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[5][6].
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure that incompatible wastes are not stored together. Specifically, keep this compound waste away from strong acids, bases, and oxidizing agents[1][6].
Step 4: Arranging for Disposal
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol. Evaporation is not an acceptable method of disposal[2][3].
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste[2][5].
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
Step 5: Decontamination of Empty Containers
-
An "empty" container that held this compound must be managed carefully. If it held an acute hazardous waste, it must be triple-rinsed with a suitable solvent[2]. The rinseate must be collected and disposed of as hazardous waste[2][3].
-
After thorough decontamination, obliterate or remove all hazardous labels from the empty container before disposing of it as regular trash or recycling, in accordance with your institution's policies[2][3].
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C28H22N2O6 | [1] |
| Molecular Weight | 482.48 g/mol | [1] |
| CAS Number | 1393556-48-3 | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols
Currently, there are no established and widely cited experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to manage it as hazardous waste through a licensed disposal service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and required actions to ensure safety and compliance.
References
- 1. This compound|1393556-48-3|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Azo-Resveratrol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azo-Resveratrol. Adherence to these protocols is critical for ensuring laboratory safety and minimizing health risks.
This compound, a compound of interest in various research fields, requires careful handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations and best practices for handling fine organic powders and aromatic azo compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection against this compound. It is important to note that nitrile gloves offer poor resistance to some aromatic hydrocarbons, and prolonged or direct contact should be avoided.[1][2][3][4] |
| Double gloving | Recommended when handling the pure solid or preparing solutions to provide an extra layer of protection. | |
| Body Protection | Impervious laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][6][7][8][9] |
Important Note on Glove Selection: While nitrile gloves are recommended for incidental contact, no specific breakthrough time data for this compound is currently available. If prolonged contact is anticipated, consider using a more robust glove material such as butyl rubber, and always inspect gloves for any signs of degradation before and during use.[2] Change gloves immediately if contamination is suspected.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow diagram illustrates the key steps from preparation to disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. gloves.com [gloves.com]
- 3. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. N95 Respirators: Following 5 OSHA Requirements | Stericycle [stericycle.com]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 8. thecompliancecenter.com [thecompliancecenter.com]
- 9. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
